Product packaging for Fmoc-D-HoPhe-OH(Cat. No.:CAS No. 135994-09-1)

Fmoc-D-HoPhe-OH

Cat. No.: B151626
CAS No.: 135994-09-1
M. Wt: 401.5 g/mol
InChI Key: CIHPCIUGLIZADU-HSZRJFAPSA-N
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Description

Fmoc-D-HoPhe-OH is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23NO4 B151626 Fmoc-D-HoPhe-OH CAS No. 135994-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHPCIUGLIZADU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427842
Record name Fmoc-D-Homophe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135944-09-1
Record name Fmoc-D-Homophe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Fmoc-D-homophenylalanine, a crucial building block in peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and synthesis protocols.

Introduction

Fmoc-D-homophenylalanine is a derivative of the non-proteinogenic amino acid D-homophenylalanine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS).[1][2] This protecting group is base-labile, allowing for its removal under mild conditions that do not affect the integrity of the growing peptide chain or acid-labile side-chain protecting groups.[2][3] The "homo" designation indicates the presence of an additional methylene group in the side chain compared to phenylalanine, which can impart unique conformational properties and increased metabolic stability to peptides incorporating this amino acid.[2] These characteristics make Fmoc-D-homophenylalanine a valuable tool in the design of peptide-based therapeutics with enhanced efficacy and pharmacokinetic profiles.[1][4]

Physicochemical Properties

Fmoc-D-homophenylalanine is typically a white powder with good solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF).[1][5] Two distinct CAS numbers have been identified in the literature for compounds described as Fmoc-D-homophenylalanine, which may correspond to different isomers or simply be variations in cataloging. The properties associated with each are summarized below for clarity.

Table 1: Physicochemical Properties of Fmoc-D-homophenylalanine (CAS: 135944-09-1)

PropertyValueReference
Synonyms (R)-2-(Fmoc-amino)-4-phenylbutyric acid, Fmoc-D-HomoPhe-OH[1]
Molecular Formula C₂₅H₂₃NO₄[1][6]
Molecular Weight 401.45 g/mol [1][6]
Appearance White powder[1]
Purity ≥ 98.0% (HPLC)[6]
Melting Point 139 - 146 °C[1]
Optical Rotation [α]D²⁰ = +8 ± 2° (c=1 in DMF)[1]
Storage Temperature 2 - 8 °C[1][6]

Table 2: Physicochemical Properties of Fmoc-D-β-homophenylalanine (CAS: 209252-16-4)

PropertyValueReference
Synonyms (R)-Fmoc-3-amino-4-phenylbutyric acid, Fmoc-D-β-HomoPhe-OH[5]
Molecular Formula C₂₅H₂₃NO₄[5]
Molecular Weight 401.46 g/mol [5]
Appearance White powder[5]
Purity ≥ 98% (HPLC)[5]
Optical Rotation [α]D²⁵ = +23.0 ± 2° (c=1 in DMF)[5]
Storage Temperature 0 - 8 °C[5]

Applications in Research and Drug Development

The unique structural features of Fmoc-D-homophenylalanine make it a valuable component in several areas of research and development:

  • Peptide Synthesis: It is a key building block in SPPS for the creation of custom peptides.[1][5] The incorporation of this non-natural amino acid can enhance the stability of peptides against enzymatic degradation.

  • Drug Development: In the pharmaceutical industry, it is used to develop novel peptide-based therapeutics.[1][4][5] Peptides containing D-homophenylalanine may exhibit improved bioactivity and specificity for their targets.[1]

  • Neuroscience Research: It is utilized in the study of neuropeptides, contributing to a better understanding of neurological functions and the development of potential treatments for neurodegenerative diseases.[5]

  • Bioconjugation: This amino acid derivative can be used in bioconjugation techniques to attach peptides to other molecules, such as proteins or surfaces, for applications in targeted drug delivery and diagnostics.[1][5]

  • Protein Engineering: It aids in the design of modified proteins with enhanced stability and activity.[5]

Experimental Protocols

The primary application of Fmoc-D-homophenylalanine is in Fmoc-based solid-phase peptide synthesis. Below is a generalized protocol for the incorporation of an Fmoc-protected amino acid into a growing peptide chain on a solid support.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps in a typical SPPS cycle for the addition of a single amino acid.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-D-homophenylalanine)

  • Resin with a suitable linker and the first amino acid attached

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: e.g., DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), IPA (Isopropanol)

  • Washing solutions

Procedure:

  • Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF for 5-20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.

  • Amino Acid Activation: The carboxylic acid of the incoming Fmoc-D-homophenylalanine is activated by pre-mixing with coupling reagents (e.g., HBTU/HOBt) and an activation base (e.g., DIEA) in DMF.

  • Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow for the formation of the peptide bond.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring (Optional): A small sample of the resin can be taken to perform a qualitative color test (e.g., Kaiser test) to ensure the completion of the coupling reaction.

  • Cycle Repetition: Steps 2-7 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide chain is fully assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA, HBTU/HOBt, DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End Elongated Peptide-Resin Wash2->End Start Start: Resin-bound Peptide Start->Deprotection End->Deprotection Repeat for next AA Cleavage Final Cleavage & Deprotection End->Cleavage PurifiedPeptide Purified Peptide Cleavage->PurifiedPeptide

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Logical Relationship of Fmoc-SPPS Components

This diagram illustrates the logical relationship between the key components in an Fmoc-SPPS coupling step.

SPPS_Components Resin Resin-Bound Peptide (Free N-terminus) CoupledProduct Resin-Bound Peptide (Lengthened by one AA) Resin->CoupledProduct Coupling FmocAA Fmoc-D-homophenylalanine ActivatedAA Activated Fmoc-AA FmocAA->ActivatedAA Activation CouplingReagent Coupling Reagent (e.g., HBTU) CouplingReagent->ActivatedAA Base Activation Base (e.g., DIEA) Base->ActivatedAA ActivatedAA->CoupledProduct

Caption: Key components in an Fmoc-SPPS coupling reaction.

References

The Integration of Non-Natural Amino Acids in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nnAAs) into peptides via Solid-Phase Peptide Synthesis (SPPS) has emerged as a transformative strategy in drug discovery and materials science. By moving beyond the canonical 20 amino acids, researchers can imbue peptides with enhanced therapeutic properties, including increased proteolytic stability, improved receptor affinity and selectivity, and controlled conformation. This guide provides a comprehensive technical overview of the core principles, experimental protocols, and challenges associated with the integration of nnAAs in SPPS.

Core Principles of SPPS with Non-Natural Amino Acids

Solid-Phase Peptide Synthesis is a stepwise process where a peptide chain is assembled on an insoluble resin support.[1][2] The fundamental cycle of SPPS, consisting of deprotection of the N-terminal protecting group and coupling of a new amino acid, remains the same when incorporating nnAAs. However, the unique structural features of nnAAs often necessitate modifications to standard protocols.

The two primary strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches, named for the Nα-protecting groups used.[3] The Fmoc/tBu strategy is more commonly employed due to its milder deprotection conditions.[4] Orthogonal protecting groups are crucial, especially for nnAAs with reactive side chains, as they allow for selective deprotection of one group without affecting others.[5]

The introduction of nnAAs can present several challenges:

  • Steric Hindrance: Bulky side chains or modifications to the peptide backbone, such as N-methylation, can impede coupling reactions, leading to lower yields and incomplete sequences.[4][6]

  • Altered Physicochemical Properties: nnAAs can significantly change a peptide's hydrophobicity, charge, and conformational rigidity, which can affect its behavior in analytical systems and its solubility.[7]

  • Side Reactions: The unique functionalities of nnAAs can sometimes lead to unexpected side reactions during synthesis or cleavage.[8]

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency, especially when dealing with sterically hindered nnAAs.[9] The following tables summarize the performance of common coupling reagents for the incorporation of challenging nnAAs.

Coupling ReagentClassActivation MechanismAdvantagesDisadvantages
HATU Aminium/Uronium SaltForms highly reactive OAt-active esters.[7]High coupling efficiency, especially for hindered and N-methylated amino acids; rapid reaction kinetics.[7][10]Higher cost; can cause guanidinylation of the N-terminal amine if used in excess.[7]
HCTU Aminium/Uronium SaltForms a reactive O-6-ClBt ester.[11]High coupling efficiency, often faster than HBTU.[12]More expensive than HBTU.[12]
PyBOP Phosphonium SaltForms a reactive HOBt-active ester.[7]Effective for standard couplings; less prone to N-terminal side reactions.[7]Can be less efficient for highly hindered couplings compared to HATU.[7]
COMU Uronium SaltForms a highly reactive Oxyma-based active ester.[13]High coupling efficiency comparable to HATU; safer alternative to HOBt/HOAt-based reagents.[13]Higher cost; can have limited stability in solution.[13]
DIC/Oxyma Carbodiimide/AdditiveIn situ activation via an oxime ester.Cost-effective; low racemization.[12]Slower reaction rates compared to onium salts.[12]
BOP-Cl Phosphonium SaltForms an acid chloride.Effective for N-methylated amino acids.[10]Can produce carcinogenic byproducts (HMPA).[9]
Non-Natural Amino Acid Type Recommended Coupling Reagents Coupling Time (Typical) Observed Yield/Purity (Qualitative) Key Considerations
N-Methylated Amino Acids HATU, PyAOP, COMU, BOP-Cl[10]1 - 4 hoursGenerally lower than standard amino acids.Steric hindrance is the primary challenge. Double coupling is often necessary. Monitor with bromophenol blue test as ninhydrin test is ineffective.[6]
α,α-Disubstituted Amino Acids (e.g., Aib) HATU, TFFH (generates acid fluorides)1 - 3 hoursModerate to high.Steric hindrance requires more potent coupling reagents.
β-Amino Acids HATU, HBTU1 - 2 hoursGenerally good.The altered backbone may affect peptide conformation.
Bulky Hydrophobic nnAAs HATU, COMU, PyBOP1 - 2 hoursCan be high, but purification is challenging.Increased hydrophobicity can lead to aggregation and difficult purification.[8]

Experimental Protocols

General Protocol for SPPS with Non-Natural Amino Acids (Fmoc/tBu Strategy)

This protocol provides a general framework. Specific parameters such as reagent equivalents, reaction times, and temperatures may need to be optimized for each nnAA.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected nnAA (3-5 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Pre-activate the mixture for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-4 hours at room temperature. For particularly difficult couplings, the temperature may be carefully increased to 40-50°C, or the reaction time extended.

  • Monitoring the Coupling Reaction:

    • For primary amines, perform a Kaiser (ninhydrin) test. A blue color indicates an incomplete reaction.

    • For secondary amines (e.g., N-methylated amino acids), use the bromophenol blue test. A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[6]

  • Capping (if necessary): If the coupling reaction is incomplete after a second attempt, cap the unreacted amines by treating the resin with acetic anhydride and a base to prevent the formation of deletion peptides.

  • Washing: Wash the resin thoroughly with DMF after the coupling step.

  • Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry (MS) to confirm its molecular weight and amino acid analysis (AAA) to determine its concentration and composition.[7]

Specific Protocol for N-Methylated Amino Acid Coupling with HATU
  • Resin and Peptide Preparation: Swell the resin and perform the preceding synthesis steps as per the general protocol.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) and wash thoroughly with DMF.

  • Coupling:

    • Dissolve Fmoc-N-Me-AA-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activation mixture to the resin and shake for 2-4 hours.

  • Monitoring: Perform the bromophenol blue test. If the test is positive (blue/green beads), a second coupling is recommended.[6]

Mandatory Visualizations

Signaling Pathway: GLP-1 Receptor Agonism

Peptides incorporating nnAAs are often designed to mimic or enhance the activity of endogenous peptides. A prominent example is the development of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity. nnAAs are incorporated to increase stability against enzymatic degradation and improve pharmacokinetic properties. The diagram below illustrates the signaling pathway activated by GLP-1 receptor agonists.

GLP1_Signaling_Pathway GLP1_Analog GLP-1 Analog (with nnAAs) GLP1R GLP-1 Receptor GLP1_Analog->GLP1R Binds and Activates G_Protein G Protein (Gs) GLP1R->G_Protein Activates Gastric_Emptying Delayed Gastric Emptying GLP1R->Gastric_Emptying Appetite Reduced Appetite GLP1R->Appetite Via CNS AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Glucagon_Suppression Suppressed Glucagon Secretion PKA->Glucagon_Suppression Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Increased Insulin Secretion Insulin_Vesicles->Insulin_Secretion

GLP-1 Receptor Signaling Pathway
Experimental Workflow: SPPS of a Peptide with a Non-Natural Amino Acid

The following diagram outlines the typical workflow for the solid-phase synthesis of a peptide containing a non-natural amino acid.

SPPS_Workflow Start Start: Resin Selection (e.g., Rink Amide) Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Couple_nnAA Couple nnAA (nnAA, Coupling Reagent, Base in DMF) Wash1->Couple_nnAA Monitor Monitor Coupling (e.g., Bromophenol Blue) Couple_nnAA->Monitor Monitor->Couple_nnAA Incomplete (Recouple) Wash2 Wash (DMF) Monitor->Wash2 Complete Repeat_Cycle Repeat Cycle for Remaining Amino Acids Wash2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Final_Cleavage Final Cleavage and Deprotection (TFA cocktail) Repeat_Cycle->Final_Cleavage Synthesis Complete Precipitate Precipitate in Ether & Lyophilize Final_Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze (MS, AAA) Purify->Analyze

SPPS Workflow with a nnAA
Logical Relationship: Troubleshooting Incomplete Coupling in SPPS

This diagram presents a decision-making workflow for addressing incomplete coupling, a common challenge when incorporating non-natural amino acids.

Troubleshooting_Workflow Start Start: Positive Coupling Test (e.g., Blue Beads) Recouple Recouple with Fresh Reagents Start->Recouple Check_Again Re-test Coupling Recouple->Check_Again Proceed Proceed to Next Cycle Check_Again->Proceed Negative Still_Incomplete Still Incomplete? Check_Again->Still_Incomplete Positive Change_Conditions Modify Coupling Conditions Still_Incomplete->Change_Conditions Yes Cap_and_Proceed Cap Unreacted Amines and Proceed Still_Incomplete->Cap_and_Proceed No (Persistent Issue) Increase_Equivalents Increase Equivalents of AA and Reagents Change_Conditions->Increase_Equivalents Increase_Time_Temp Increase Time/Temperature Change_Conditions->Increase_Time_Temp Change_Reagent Switch to Stronger Coupling Reagent (e.g., HATU) Change_Conditions->Change_Reagent Change_Solvent Change Solvent (e.g., NMP) Change_Conditions->Change_Solvent Increase_Equivalents->Recouple Increase_Time_Temp->Recouple Change_Reagent->Recouple Change_Solvent->Recouple

Troubleshooting Incomplete Coupling

Conclusion

The incorporation of non-natural amino acids into peptides through SPPS is a powerful tool for the development of novel therapeutics and advanced materials. While challenges such as steric hindrance and altered physicochemical properties exist, they can be overcome through careful optimization of synthetic protocols, including the selection of appropriate coupling reagents and monitoring techniques. The ability to rationally design peptides with tailored properties opens up new avenues for addressing a wide range of scientific and medical challenges. As our understanding of the interplay between nnAA structure and peptide function grows, so too will the impact of this technology on drug discovery and beyond.

References

Fmoc-D-HoPhe-OH solubility characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility Characteristics of Fmoc-D-HoPhe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ((R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-phenylbutanoic acid) is a non-natural amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-homophenylalanine can significantly enhance the proteolytic stability of synthetic peptides, a crucial attribute for the development of peptide-based therapeutics. Furthermore, its unique structural properties can influence peptide conformation and binding affinity. A thorough understanding of the solubility characteristics of this compound is paramount for its effective use in peptide synthesis, ensuring efficient coupling reactions and high-purity final products. This guide provides a comprehensive overview of its solubility, detailed experimental protocols for solubility determination, and a visualization of its application in the SPPS workflow.

Core Solubility Data

The solubility of Fmoc-protected amino acids is a critical factor in the efficiency of solid-phase peptide synthesis. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, this section consolidates available data and qualitative information. Researchers are strongly encouraged to determine solubility empirically for their specific applications and conditions.

Table 1: Solubility of this compound

SolventChemical FormulaSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS200Not SpecifiedUltrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use freshly opened solvent.
N,N-Dimethylformamide (DMF)C₃H₇NOGoodAmbientCommonly used as a primary solvent in SPPS for both coupling and Fmoc deprotection steps.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOGoodAmbientOften used as an alternative to DMF, known for its strong solvating properties.
Dichloromethane (DCM)CH₂Cl₂ModerateAmbientFrequently used for swelling the resin and dissolving reagents, though some Fmoc-amino acids have limited solubility.
Tetrahydrofuran (THF)C₄H₈OLimitedAmbientGenerally not a primary solvent for dissolving Fmoc-amino acids but may be used in solvent mixtures.
Methanol (MeOH)CH₄OLimitedAmbientSolubility is generally lower in protic solvents like methanol.
Ethanol (EtOH)C₂H₆OLimitedAmbientSimilar to methanol, solubility is expected to be low.

Note: The terms "Good," "Moderate," and "Limited" are qualitative indicators based on general knowledge of Fmoc-amino acid solubility and their common use in peptide synthesis. Actual quantitative values can vary based on purity, temperature, and moisture content of the solvent.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a rapid assessment of the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, DMF, NMP, DCM, THF, Methanol, Ethanol)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Spatula

Procedure:

  • Weigh approximately 1-2 mg of this compound and place it into a clean, dry vial.

  • Add 100 µL of the selected solvent to the vial.

  • Vortex the vial vigorously for 30 seconds.

  • Visually inspect the solution against a dark background.

    • Soluble: The solution is clear and free of any visible particles.

    • Partially Soluble: The solution is cloudy or contains suspended particles.

    • Insoluble: The majority of the solid material remains undissolved.

  • If the compound is soluble, incrementally add more solvent (e.g., in 100 µL portions) and repeat the vortexing and observation steps to gain a semi-quantitative understanding of the solubility.

  • Record the observations for each solvent.

Protocol 2: Quantitative Determination of Solubility via UV-Vis Spectrophotometry

This method allows for a more precise measurement of solubility.

Materials:

  • This compound

  • Chosen solvent in which the compound is soluble

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

Part A: Preparation of a Standard Curve

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • From the stock solution, prepare a series of dilutions to create standards of known concentrations (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the Fmoc group (typically around 301 nm).

  • Plot a graph of absorbance versus concentration to generate a standard curve and determine the linear regression equation.

Part B: Solubility Measurement

  • Add an excess amount of this compound to a known volume of the solvent in a vial (e.g., 10 mg in 1 mL).

  • Seal the vial and agitate it at a constant temperature (e.g., using a shaker or stirring plate) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the suspension at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the standard curve.

  • Measure the absorbance of the diluted sample at the λmax.

  • Use the standard curve's linear regression equation to calculate the concentration of the diluted sample.

  • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The primary application of this compound is in solid-phase peptide synthesis. The following diagram illustrates the key steps in the SPPS cycle for the incorporation of an amino acid.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Free_Amine Resin with N-terminal free amine Washing1->Free_Amine Coupling Coupling Free_Amine->Coupling Activation Activation of This compound (e.g., HBTU/DIPEA in DMF) Activation->Coupling Washing2 Washing (DMF) Coupling->Washing2 Next_Cycle Ready for next cycle Washing2->Next_Cycle Next_Cycle->Deprotection Repeat for subsequent amino acids

Caption: Workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

Logical Relationship for Solubility Determination

The following diagram outlines the logical steps involved in determining the solubility of a compound like this compound.

Solubility_Determination_Logic Start Select Compound (this compound) Select_Solvents Choose a range of relevant solvents Start->Select_Solvents Qualitative_Test Perform Qualitative Solubility Test Decision Is quantitative data required? Qualitative_Test->Decision Quantitative_Test Perform Quantitative Solubility Measurement (e.g., UV-Vis) Decision->Quantitative_Test Yes Analyze_Data Analyze and Tabulate Results Decision->Analyze_Data No Quantitative_Test->Analyze_Data End Report Solubility Characteristics Analyze_Data->End Select_solvents Select_solvents Select_solvents->Qualitative_Test

Caption: Logical workflow for solubility determination.

The Bedrock of Peptide Synthesis: An In-depth Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the integrity of the final product is intrinsically linked to the quality and handling of its fundamental building blocks. Among these, 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids stand as the cornerstone of modern solid-phase peptide synthesis (SPPS). Their stability under acidic conditions and lability to mild basic conditions offer an orthogonal protection strategy that has revolutionized the field. This technical guide provides a comprehensive overview of the critical aspects of storing and handling these vital reagents to ensure the success of peptide synthesis endeavors.

Physicochemical Properties and Storage Recommendations

The stability of Fmoc-amino acids is paramount for preventing the introduction of impurities and ensuring high-yield synthesis of the target peptide. While generally stable as solids, their longevity is influenced by temperature, moisture, and light.

Optimal Storage Conditions

For long-term storage, it is highly recommended to store Fmoc-protected amino acids at 5°C or below, tightly sealed to protect from moisture. Short-term storage at room temperature for a few days to weeks is generally acceptable for lyophilized products. However, to minimize the risk of degradation, especially in a laboratory environment where temperatures can fluctuate, refrigerated storage is the best practice.

It is crucial to prevent moisture contamination. When removing a refrigerated container of Fmoc-amino acid, it must be allowed to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold powder, which can lead to hydrolysis.

Physicochemical Data

The following table summarizes key physicochemical properties of commonly used Fmoc-amino acids. These values are essential for calculating molar equivalents during synthesis and can be an indicator of purity.

Fmoc-Amino AcidMolecular Weight ( g/mol )Melting Point (°C)
Fmoc-Ala-OH311.34143-146
Fmoc-Arg(Pbf)-OH648.78130-135
Fmoc-Asn(Trt)-OH596.68175-180
Fmoc-Asp(OtBu)-OH411.46148-152
Fmoc-Cys(Trt)-OH585.72170-175
Fmoc-Gln(Trt)-OH610.71185-190
Fmoc-Glu(OtBu)-OH425.49145-149
Fmoc-Gly-OH297.31172-176
Fmoc-His(Trt)-OH619.71155-160
Fmoc-Ile-OH353.42143-147
Fmoc-Leu-OH353.42133-137
Fmoc-Lys(Boc)-OH468.55120-125
Fmoc-Met-OH371.45128-132
Fmoc-Phe-OH387.44182-186
Fmoc-Pro-OH337.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-D-HoPhe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of Fmoc-D-homophenylalanine (Fmoc-D-HoPhe-OH) into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS). The following procedures are based on the widely utilized Fmoc/tBu strategy.

Introduction

This compound is an unnatural amino acid analog of phenylalanine, characterized by an additional methylene group in its side chain. Its incorporation into peptide sequences can significantly influence the peptide's conformational properties, metabolic stability, and biological activity. The D-configuration, in particular, often imparts resistance to enzymatic degradation, a desirable attribute for therapeutic peptide candidates. This protocol outlines the key steps for the efficient and successful synthesis of peptides containing this unique building block.

Materials and Reagents

  • Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[1][2]

  • This compound and other required Fmoc-protected amino acids.

  • Solvents:

    • N,N-Dimethylformamide (DMF) (peptide synthesis grade)

    • Dichloromethane (DCM) (peptide synthesis grade)

    • Piperidine

    • Diisopropylethylamine (DIPEA)

    • Methanol (MeOH)

    • Diethyl ether (cold)

  • Coupling/Activation Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

  • Other:

    • Nitrogen gas for agitation and drying

    • Solid-phase peptide synthesis vessel

    • Shaker or automated peptide synthesizer

Experimental Protocols

The following is a generalized protocol and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling
  • Place the desired amount of resin into a reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.[1][3]

  • Agitate the mixture for 5-10 minutes at room temperature.[3]

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[1]

Amino Acid Coupling: Incorporation of this compound

This step describes the coupling of this compound to the deprotected N-terminus of the growing peptide chain on the resin. The same general procedure applies to the coupling of other Fmoc-amino acids.

  • Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and an equivalent amount of an activating agent (e.g., HBTU/HOBt) in DMF.[4] Add DIPEA (2 equivalents relative to the amino acid) to the solution to create a slightly basic pH, which facilitates the coupling reaction.[3] Allow the activation to proceed for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.[2] The coupling time may need to be extended for sterically hindered amino acids or longer peptide sequences.

  • Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[4]

Iterative Cycles

Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups simultaneously.

  • After the final coupling step, perform a final Fmoc deprotection as described in Section 3.2.

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard and highly effective mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O.[2]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold solution of diethyl ether to precipitate the peptide.

  • Centrifuge the ether suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Data Presentation

The following tables provide a general overview of the quantitative parameters involved in a typical Fmoc-SPPS cycle. Actual values should be determined empirically for each specific synthesis.

Table 1: Reagent Equivalents for a Standard Coupling Cycle

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
HBTU/HOBt3 - 5
DIPEA6 - 10

Table 2: Standard Reaction Times for Key SPPS Steps

StepDuration
Resin Swelling30 - 60 minutes
Fmoc Deprotection2 x 10-15 minutes
Amino Acid Coupling1 - 2 hours
Final Cleavage2 - 3 hours

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.

SPPS_Workflow Resin Start: Resin Support Swell 1. Resin Swelling (DMF) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, DIPEA) Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 Cycle Repeat for next amino acid Washing2->Cycle Continue Elongation FinalDeprotection Final Fmoc Deprotection Washing2->FinalDeprotection Final Cycle Cycle->Deprotection Cleavage 4. Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification 5. Precipitation, Purification & Analysis Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

References

Application Notes: Enhancing Antimicrobial Peptides with Fmoc-D-HoPhe-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel therapeutic agents.[1][2] Antimicrobial peptides (AMPs) have emerged as promising candidates due to their broad-spectrum activity and unique mechanisms of action, which often involve the disruption of microbial cell membranes.[3][4] However, the therapeutic application of natural L-amino acid peptides is frequently hindered by their susceptibility to proteolytic degradation in vivo.

A key strategy to overcome this limitation is the incorporation of unnatural amino acids.[5][6] This note focuses on the application of Fmoc-D-HoPhe-OH (Fmoc-D-Homophenylalanine-OH), a non-canonical amino acid, in the design and synthesis of next-generation AMPs. The D-enantiomer configuration provides steric hindrance that shields the peptide backbone from protease cleavage, thereby increasing its serum stability and bioavailability.[3][7] Furthermore, the homophenylalanine residue, with its extended hydrophobic side chain, can enhance the peptide's interaction with and disruption of the bacterial lipid membrane, a critical step in its antimicrobial action.[8]

These application notes provide a comprehensive guide for researchers, outlining the rationale, design principles, synthesis protocols, and evaluation methods for developing potent and stable AMPs through the incorporation of D-Homophenylalanine.

Design Principle: The Rationale for D-HoPhe Incorporation

The strategic substitution of a natural amino acid with D-HoPhe in an existing AMP sequence is guided by the goal of enhancing stability and efficacy. The D-amino acid confers resistance to proteases, while the bulky, hydrophobic side chain of homophenylalanine can improve membrane association and disruption.

Design_Rationale cluster_0 Design Strategy cluster_1 Improved Properties cluster_2 Desired Outcome Incorporate\nD-HoPhe-OH Incorporate D-HoPhe-OH Increased Proteolytic\nStability Increased Proteolytic Stability Incorporate\nD-HoPhe-OH->Increased Proteolytic\nStability Enhanced Hydrophobicity\n& Membrane Interaction Enhanced Hydrophobicity & Membrane Interaction Incorporate\nD-HoPhe-OH->Enhanced Hydrophobicity\n& Membrane Interaction Improved Antimicrobial\nEfficacy & In Vivo Potential Improved Antimicrobial Efficacy & In Vivo Potential Increased Proteolytic\nStability->Improved Antimicrobial\nEfficacy & In Vivo Potential Enhanced Hydrophobicity\n& Membrane Interaction->Improved Antimicrobial\nEfficacy & In Vivo Potential

Caption: Logical workflow for enhancing AMPs using D-HoPhe.

Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-HoPhe-Containing AMP

This protocol details the manual synthesis of a hypothetical C-terminally amidated AMP using Fmoc/tBu chemistry.

Materials:

  • Resin: Rink Amide MBHA resin (100-200 mesh).

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).

  • Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt).

  • Equipment: Peptide synthesis vessel, shaker, vacuum filtration system, High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin in the synthesis vessel.

    • Swell the resin in DMF for 1 hour with gentle agitation.[9]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.[10]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling (Example: Coupling this compound):

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

  • Cleavage and Global Deprotection:

    • After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin to collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), with minor modifications for cationic peptides.[11]

Materials:

  • Bacteria: Target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Equipment: 96-well microtiter plates, incubator, plate reader.

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture a single bacterial colony in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[11]

  • Peptide Dilution:

    • Prepare a stock solution of the purified peptide in sterile water or 0.01% acetic acid.

    • Perform a two-fold serial dilution of the peptide in MHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[11]

Illustrative Workflow and Mechanism

The overall process from design to evaluation follows a structured path. Once synthesized, the D-HoPhe-containing AMP is hypothesized to act by disrupting the bacterial membrane.

Workflow_And_Mechanism cluster_workflow Experimental Workflow cluster_mechanism Hypothesized Mechanism of Action A Peptide Design (Incorporate D-HoPhe) B Fmoc SPPS Synthesis A->B C RP-HPLC Purification B->C D Mass Spec Verification C->D E MIC Assay (Antimicrobial Testing) D->E F Hemolysis Assay (Toxicity Testing) D->F G Data Analysis E->G F->G M1 Cationic AMP (+ charge) M3 Electrostatic Attraction M1->M3 M2 Anionic Bacterial Membrane (- charge) M2->M3 M4 Hydrophobic Insertion (D-HoPhe enhances) M3->M4 M5 Membrane Pore Formation M4->M5 M6 Cell Lysis M5->M6

Caption: Synthesis workflow and proposed membrane disruption mechanism.

Representative Data

The following table presents hypothetical data illustrating the potential benefits of incorporating D-HoPhe into a known AMP (Parent Peptide). The data shows improved activity against both Gram-positive and Gram-negative bacteria for the D-HoPhe analogue, with minimal impact on hemolytic activity, indicating favorable selectivity.

PeptideSequenceMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaHemolytic Activity (HC₅₀, µg/mL)
Parent PeptideGGLKFLHLLKFL-NH₂163264>200
D-HoPhe Analogue GGLK[D-HoPhe] LHLLKFL-NH₂8 16 32 >200

Note: This data is for illustrative purposes only and actual results may vary depending on the peptide sequence and bacterial strains tested.

Conclusion

The use of this compound is a powerful tool in modern antimicrobial peptide design. By conferring resistance to enzymatic degradation and enhancing hydrophobic interactions, its incorporation can lead to the development of more stable and potent peptide-based therapeutics. The protocols and principles outlined in these notes provide a solid foundation for researchers to explore this promising avenue in the fight against antibiotic resistance.

References

Application Notes and Protocols for the Synthesis of Immunomodulatory Peptides with D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of immunomodulatory peptides incorporating the non-proteinogenic amino acid D-homophenylalanine. The inclusion of D-homophenylalanine can confer unique conformational properties and enhanced biological activities to synthetic peptides, making them promising candidates for therapeutic development.

Introduction

Immunomodulatory peptides are crucial regulators of the immune response, with the potential to either suppress or enhance immune function. The synthesis of peptide analogues incorporating unnatural amino acids like D-homophenylalanine is a key strategy in medicinal chemistry to improve their therapeutic properties, such as resistance to enzymatic degradation, bioavailability, and receptor affinity. This document focuses on the synthesis of analogues of Cyclolinopeptide A (CLA), a naturally occurring cyclic nonapeptide with known immunosuppressive properties, where one or more phenylalanine residues are substituted with D-homophenylalanine.

Data Presentation

The following tables summarize the quantitative data on the immunomodulatory activity of synthesized D-homophenylalanine-containing cyclolinopeptide A analogues.

Table 1: Inhibition of Mitogen-Induced Splenocyte Proliferation by Cyclolinopeptide A Analogues

Peptide AnalogueModificationMitogenConcentration (µg/mL)Inhibition of ProliferationReference
[D-Hphe⁴]-CLA Phe at position 4 replaced with D-HomophenylalanineCon A / LPSNot SpecifiedComplete block of T- and B-cell proliferation[1]
[D-Hphe³]-CLA Phe at position 3 replaced with D-HomophenylalanineCon A / LPSNot SpecifiedSimilar to [D-Hphe³, D-Hphe⁴]-CLA[1]
[D-Hphe³, D-Hphe⁴]-CLA Phe at positions 3 & 4 replaced with D-HomophenylalanineCon A / LPSNot SpecifiedSimilar to [D-Hphe³]-CLA[1]

Note: Specific IC50 values were not provided in the source material, but the qualitative inhibitory effects were reported as significant.

Table 2: Effect of Cyclolinopeptide A Analogues on Humoral Immune Response and Cytokine Production

Peptide AnalogueAssayEffectReference
[D-Hphe⁴]-CLA Secondary humoral immune response (in vitro)Exceptionally inhibitory[1]
[D-Hphe³]-CLA Secondary humoral immune response (in vitro)Moderate suppressor[1]
[D-Hphe³, D-Hphe⁴]-CLA Secondary humoral immune response (in vitro)Moderate suppressor[1]
Linear CLA analogue with (R)-γ³-bis(homophenylalanine)⁸,⁹ LPS-induced TNF-α production (human whole blood)Particularly suppressive[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of [D-Hphe⁴]-Cyclolinopeptide A Analogue

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a cyclolinopeptide A analogue with D-homophenylalanine at position 4, based on the Fmoc/tBu strategy.

Materials:

  • Fmoc-L-Pro-Wang resin

  • Fmoc-protected amino acids (including Fmoc-D-homophenylalanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • HPLC grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell Fmoc-L-Pro-Wang resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for each amino acid in the sequence):

    • Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (unreacted primary amines), repeat the coupling step.

  • Chain Assembly: Repeat steps 2 and 3 for each amino acid in the desired sequence, introducing Fmoc-D-homophenylalanine at the appropriate position.

  • Cleavage from Resin:

    • After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide.

  • Cyclization:

    • Dissolve the linear peptide in a large volume of DMF containing HOBt and DIC.

    • Stir the solution for 24-48 hours at room temperature.

    • Monitor the cyclization by analytical HPLC.

    • Remove the solvent under vacuum and purify the cyclic peptide by preparative HPLC.

Protocol 2: Mitogen-Induced Splenocyte Proliferation Assay

This protocol is for assessing the immunosuppressive activity of the synthesized peptides on T- and B-lymphocyte proliferation.

Materials:

  • Synthesized D-homophenylalanine-containing peptides

  • Mouse spleens

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Concanavalin A (Con A) for T-cell stimulation

  • Lipopolysaccharide (LPS) for B-cell stimulation

  • [³H]-Thymidine

  • 96-well cell culture plates

  • Cell harvester and liquid scintillation counter

Procedure:

  • Splenocyte Isolation:

    • Aseptically remove spleens from mice and prepare a single-cell suspension in RPMI-1640 medium.

    • Lyse red blood cells using a lysis buffer.

    • Wash the splenocytes twice with RPMI-1640 and resuspend to a final concentration of 2 x 10⁶ cells/mL.

  • Cell Culture and Stimulation:

    • Plate 100 µL of the splenocyte suspension into each well of a 96-well plate.

    • Add 50 µL of medium containing the synthesized peptides at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

    • Add 50 µL of medium containing the mitogen (Con A for T-cells or LPS for B-cells) at a predetermined optimal concentration.

    • Include control wells with cells and mitogen only (positive control) and cells with medium only (negative control).

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Proliferation Measurement:

    • Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each peptide concentration compared to the positive control.

    • If possible, determine the IC50 value (the concentration of peptide that causes 50% inhibition of proliferation).

Protocol 3: TNF-α Production Assay

This protocol measures the effect of the synthesized peptides on the production of the pro-inflammatory cytokine TNF-α.

Materials:

  • Synthesized D-homophenylalanine-containing peptides

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Human or mouse TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture PBMCs or macrophage cells in RPMI-1640 medium.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁶ cells/mL for PBMCs).

  • Peptide Treatment and Stimulation:

    • Add the synthesized peptides at various concentrations to the cell cultures.

    • After a pre-incubation period (e.g., 1 hour), stimulate the cells with LPS (e.g., 1 µg/mL).

    • Include control wells with cells and LPS only (positive control) and cells with medium only (negative control).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • TNF-α Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each peptide concentration compared to the positive control.

    • Determine the IC50 value if a dose-response relationship is observed.

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_activity Immunomodulatory Activity Assays s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (including D-Hphe) s2->s3 s4 Chain Elongation s3->s4 s5 Cleavage from Resin s4->s5 s6 Cyclization s5->s6 p1 Crude Peptide Precipitation s6->p1 p2 Preparative HPLC p1->p2 p3 Lyophilization p2->p3 p4 Purity & Identity Analysis (Analytical HPLC, Mass Spec) p3->p4 a1 Splenocyte Proliferation Assay p4->a1 a2 TNF-α Production Assay p4->a2

Caption: Workflow for the synthesis, purification, and evaluation of immunomodulatory peptides.

Hypothesized Signaling Pathway Inhibition

Based on the observed immunosuppressive effects, it is hypothesized that these peptides may interfere with key signaling pathways involved in T-cell activation and pro-inflammatory cytokine production, such as the NF-κB pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) IKK IKK Complex TCR->IKK Signal Transduction LPS_R LPS Receptor (TLR4) LPS_R->IKK Signal Transduction IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocation Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-2) Transcription->Cytokines Proliferation T/B Cell Proliferation Transcription->Proliferation Peptide D-Hphe Peptide Analogue Peptide->IKK Inhibits (?) Peptide->NFkB_active Inhibits (?) Mitogen Mitogen (Con A) Mitogen->TCR LPS LPS LPS->LPS_R

Caption: Hypothesized inhibition of the NF-κB signaling pathway by D-Hphe peptide analogues.

References

Application Note: Fmoc-D-HoPhe-OH for the Development of Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced potency, selectivity, and metabolic stability. Fmoc-D-HoPhe-OH, a derivative of phenylalanine, is a key building block in this endeavor. Its D-configuration provides resistance to enzymatic degradation by proteases, a common challenge with peptide-based drugs, thereby extending their in vivo half-life.[1][2][3] The homophenylalanine structure, with an additional methylene group in the side chain, can influence peptide conformation and receptor binding affinity, allowing for the fine-tuning of pharmacological properties.[4] This application note provides detailed protocols and data for the use of this compound in solid-phase peptide synthesis (SPPS) for the development of therapeutic peptides.

Physicochemical Properties and Specifications

This compound is a white to off-white powder readily available from various chemical suppliers. Its key properties are summarized in the table below. Proper storage at 2-8°C is crucial to maintain its stability and purity.

PropertyValueReference
Molecular Formula C₂₅H₂₃NO₄Chem-Impex
Molecular Weight 401.45 g/mol Chem-Impex
Purity (HPLC) ≥99%Chem-Impex
Melting Point 139 - 146 °CChem-Impex
Optical Rotation [a]D²⁰ = +8 ± 2° (c=1 in DMF)Chem-Impex
Solubility Soluble in DMFGeneral Knowledge
Storage 2-8°CChem-Impex

Applications in Peptide-Based Therapeutics

The unique structural features of D-Homophenylalanine (D-HoPhe) make it a valuable component in the design of peptide therapeutics targeting a range of diseases.

Enhanced Proteolytic Stability

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body.[1] The incorporation of D-amino acids, such as D-HoPhe, renders the peptide backbone unrecognizable to many endogenous proteases, significantly increasing its stability and bioavailability.[1][2][3]

Modulation of Receptor Binding and Selectivity

The extended side chain of homophenylalanine can alter the conformational properties of a peptide, leading to modified binding affinities and selectivities for its biological target.[4] This is particularly relevant for peptides targeting G-protein coupled receptors (GPCRs), where subtle changes in ligand conformation can dramatically impact signaling outcomes.[5][6]

A notable example is in the field of opioid receptor modulation. Dynorphin A (Dyn A) is an endogenous opioid peptide, and analogues incorporating D-Homophenylalanine at position 4 have been synthesized to investigate their affinity and selectivity for opioid receptors.[7] Such modifications are crucial for developing analgesics with improved side-effect profiles.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a model peptide containing a D-HoPhe residue using Fmoc chemistry. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
ReagentGradePurpose
Rink Amide MBHA Resin100-200 mesh, 0.4-0.7 mmol/gSolid support for peptide amide synthesis
This compound Synthesis GradeProtected D-Homophenylalanine
Other Fmoc-amino acidsSynthesis GradeProtected amino acids
N,N-Dimethylformamide (DMF)HPLC GradeSolvent for washing and reactions
Dichloromethane (DCM)HPLC GradeSolvent for resin swelling and washing
PiperidineReagent GradeFmoc deprotection agent
HBTU/HATUReagent GradeCoupling reagent
HOBtReagent GradeCoupling additive
N,N-Diisopropylethylamine (DIPEA)Reagent GradeBase for coupling reaction
Trifluoroacetic acid (TFA)Reagent GradeCleavage from resin
Triisopropylsilane (TIS)Reagent GradeScavenger for cleavage
WaterHPLC GradeScavenger for cleavage
Diethyl etherReagent GradePeptide precipitation
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the step-by-step procedure for assembling a peptide on a solid support.

SPPS_Workflow ResinSwelling 1. Resin Swelling FmocDeprotection1 2. First Fmoc Deprotection ResinSwelling->FmocDeprotection1 AminoAcidCoupling 3. Amino Acid Coupling (e.g., this compound) FmocDeprotection1->AminoAcidCoupling Wash1 4. Washing AminoAcidCoupling->Wash1 FmocDeprotection2 5. Subsequent Fmoc Deprotection Wash1->FmocDeprotection2 RepeatCycle 6. Repeat Coupling/Washing/ Deprotection Cycles FmocDeprotection2->RepeatCycle FinalDeprotection 7. Final Fmoc Deprotection RepeatCycle->FinalDeprotection FinalWash 8. Final Washing and Drying FinalDeprotection->FinalWash

Solid-Phase Peptide Synthesis Workflow

  • Resin Swelling:

    • Place the desired amount of Rink Amide MBHA resin in a reaction vessel.

    • Add DCM (10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DCM and wash the resin three times with DMF (10 mL/g of resin).

  • First Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF (10 mL/g of resin) to the swollen resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin five times with DMF (10 mL/g of resin).

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To ensure complete coupling, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution and wash the resin three times with DMF (10 mL/g of resin).

  • Subsequent Cycles:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Final Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF (three times), followed by DCM (three times).

    • Dry the resin under vacuum for at least 1 hour.

Protocol 2: Peptide Cleavage and Precipitation

This protocol describes the process of cleaving the synthesized peptide from the solid support and precipitating it.

Cleavage_Workflow PrepareCocktail 1. Prepare Cleavage Cocktail CleavageReaction 2. Cleavage Reaction PrepareCocktail->CleavageReaction FilterResin 3. Filter to Separate Resin CleavageReaction->FilterResin PrecipitatePeptide 4. Precipitate Peptide in Ether FilterResin->PrecipitatePeptide Centrifuge 5. Centrifuge to Pellet Peptide PrecipitatePeptide->Centrifuge WashPellet 6. Wash Pellet with Ether Centrifuge->WashPellet DryPeptide 7. Dry Crude Peptide WashPellet->DryPeptide

Peptide Cleavage and Precipitation Workflow

  • Preparation of Cleavage Cocktail:

    • In a fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin beads.

    • Collect the filtrate containing the cleaved peptide.

    • Slowly add the filtrate dropwise into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate should form.

  • Pelleting and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet twice with cold diethyl ether, centrifuging after each wash.

  • Drying:

    • After the final wash, carefully decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major peak.

  • Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Case Study: D-Homophenylalanine in Opioid Peptides

The incorporation of D-HoPhe has been explored in analogues of dynorphin A, an endogenous opioid peptide.[7] The aim of such studies is often to investigate the structure-activity relationships and to develop peptides with altered receptor binding profiles, potentially leading to analgesics with fewer side effects.

Peptide AnalogueReceptor Affinity (Ki, nM)
[D-Ala⁸]Dyn A-(1-11)NH₂ (Parent Peptide)κ: 0.25, μ: 1.5, δ: 18
[L-HoPhe⁴, D-Ala⁸]Dyn A-(1-11)NH₂κ: 0.18, μ: 2.3, δ: 35
[D-HoPhe⁴, D-Ala⁸]Dyn A-(1-11)NH₂ κ: 0.9, μ: 15, δ: 150

Data adapted from Aldrich et al. (2001). Lower Ki values indicate higher binding affinity.

The data shows that the stereochemistry at the homophenylalanine position significantly impacts receptor affinity. While the L-HoPhe analogue maintains high affinity for the kappa opioid receptor (KOR), the D-HoPhe analogue shows a decrease in affinity for all three opioid receptors compared to the parent peptide. This highlights the importance of stereochemistry in peptide-receptor interactions.

Signaling Pathway: Opioid Receptor Activation

Peptides containing D-HoPhe, such as the dynorphin A analogues, can act as ligands for GPCRs like the opioid receptors. Upon binding, these ligands induce a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OpioidPeptide Opioid Peptide (with D-HoPhe) OpioidReceptor Opioid Receptor (GPCR) OpioidPeptide->OpioidReceptor Binds G_protein Gi/o Protein OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannel K+ Channel G_protein->IonChannel Activates cAMP ↓ cAMP AdenylylCyclase->cAMP Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization NeuronalInhibition ↓ Neuronal Excitability cAMP->NeuronalInhibition Hyperpolarization->NeuronalInhibition

Opioid Receptor Signaling Pathway

Activation of the Gi/o-coupled opioid receptor by a peptide agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Simultaneously, the activated G-protein can directly modulate ion channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane.[8] These events collectively reduce neuronal excitability, producing the analgesic effects associated with opioid receptor activation.

Conclusion

This compound is a valuable building block for the synthesis of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic properties. Its incorporation can enhance proteolytic stability and allow for the fine-tuning of receptor interactions. The protocols provided in this application note offer a comprehensive guide for the synthesis and purification of peptides containing this unnatural amino acid, enabling researchers to explore its potential in the development of novel drugs for a variety of therapeutic areas.

References

Application Notes and Protocols: Enhancing Protease Resistance through D-Homophenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as D-amino acids, into the peptide sequence. This modification sterically hinders the recognition and cleavage by proteases, which are stereospecific for L-amino acids.[1][2][3]

This document provides detailed application notes and protocols for the incorporation of D-homophenylalanine (D-hPhe), a non-canonical amino acid, to enhance the protease resistance of peptides. D-homophenylalanine is an attractive candidate for this purpose due to its structural similarity to phenylalanine, allowing for potentially conserved biological activity, while its D-configuration provides enzymatic stability.[1][4]

Rationale for D-Homophenylalanine Incorporation

The central hypothesis for incorporating D-homophenylalanine is that its unnatural D-configuration will disrupt the stereospecific binding and catalytic action of proteases at or near the site of incorporation. This leads to a significant reduction in the rate of proteolytic degradation, thereby extending the peptide's half-life in a biological environment.

cluster_0 Standard Peptide (L-hPhe) cluster_1 Modified Peptide (D-hPhe) Peptide_L Peptide with L-hPhe Protease Protease Peptide_L->Protease Binding & Cleavage Degradation_L Rapid Degradation Protease->Degradation_L Peptide_D Peptide with D-hPhe Protease_D Protease Peptide_D->Protease_D Steric Hindrance Resistance Protease Resistance Protease_D->Resistance

Fig. 1: D-hPhe incorporation hinders protease action.

Quantitative Data on Protease Resistance

While the principle of increased stability with D-amino acid incorporation is well-established, specific quantitative data for D-homophenylalanine is not extensively reported in publicly available literature. The following table presents an illustrative example based on typical stability enhancements observed with D-amino acid substitutions. This data is intended for comparative purposes to demonstrate the expected outcome of D-homophenylalanine incorporation.

Table 1: Illustrative Protease Stability of a Model Peptide and its D-Homophenylalanine Analog

Peptide SequenceModificationProteaseIncubation Time (hours)% Intact Peptide RemainingCalculated Half-life (t½) (hours)
Ac-Tyr-Gly-Gly-Phe -Leu-NH₂None (L-hPhe equivalent)Chymotrypsin145%~0.8
Ac-Tyr-Gly-Gly-D-hPhe -Leu-NH₂D-hPhe substitutionChymotrypsin192%> 8
Ac-Tyr-Gly-Gly-Phe -Leu-NH₂None (L-hPhe equivalent)Trypsin198%> 8
Ac-Tyr-Gly-Gly-D-hPhe -Leu-NH₂D-hPhe substitutionTrypsin197%> 8
Ac-Tyr-Gly-Gly-Phe -Leu-NH₂None (L-hPhe equivalent)Human Serum420%~1.5
Ac-Tyr-Gly-Gly-D-hPhe -Leu-NH₂D-hPhe substitutionHuman Serum485%~18

Note: This data is illustrative and intended to represent the expected increase in protease resistance. Actual results will vary depending on the peptide sequence, the position of the substitution, and the specific protease.

Experimental Protocols

Synthesis of Peptides Containing D-Homophenylalanine

The synthesis of peptides incorporating D-homophenylalanine can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Start Start with Resin Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Couple Fmoc-D-hPhe-OH (e.g., HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection1 Yes Cleavage Cleave from Resin and Remove Side-Chain Protecting Groups (e.g., TFA cocktail) Repeat->Cleavage No Purification Purify Peptide (RP-HPLC) Cleavage->Purification Analysis Characterize (Mass Spectrometry) Purification->Analysis

Fig. 2: Workflow for SPPS of D-hPhe peptides.

Materials:

  • Fmoc-D-homophenylalanine (Fmoc-D-hPhe-OH)

  • Other Fmoc-protected L-amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides)

  • Coupling reagents (e.g., HBTU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (including Fmoc-D-hPhe-OH) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA).

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Protease Resistance Assay

This protocol describes a general method to assess the stability of D-homophenylalanine-containing peptides against a specific protease, followed by analysis using RP-HPLC.

Prepare Prepare Peptide and Protease Solutions Incubate Incubate Peptide with Protease at 37°C Prepare->Incubate Timepoints Take Aliquots at Different Time Points Incubate->Timepoints Quench Quench Reaction (e.g., add TFA) Timepoints->Quench Analyze Analyze by RP-HPLC Quench->Analyze Quantify Quantify Peak Area of Intact Peptide Analyze->Quantify Calculate Calculate % Remaining and Half-life Quantify->Calculate

References

Application Notes and Protocols: Fmoc-D-HoPhe-OH in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-D-Homophenylalanine-OH (Fmoc-D-HoPhe-OH), a key building block in the synthesis of peptide-based compounds with significant potential in neuroscience research. The unique structural properties of D-HoPhe, including its D-configuration and extended side chain, offer advantages in developing metabolically stable and potent ligands for neurological targets.

Introduction to this compound in Peptide Synthesis

This compound is a non-proteinogenic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for the stepwise and controlled addition of this amino acid into a growing peptide chain. The incorporation of D-HoPhe can influence the peptide's secondary structure and its resistance to enzymatic degradation, which are critical attributes for developing effective therapeutic peptides targeting the central nervous system.

A primary application of this compound is in the synthesis of opioid receptor modulators. The D-configuration at the alpha-carbon and the homophenylalanine side chain can enhance binding affinity and selectivity for specific opioid receptor subtypes, such as the delta opioid receptor (DOR).

Application: Synthesis of Delta Opioid Receptor (DOR) Agonists

This compound serves as a crucial component in the synthesis of potent and selective DOR agonists. These agonists are of significant interest for their potential analgesic properties with a reduced side-effect profile compared to traditional mu-opioid receptor agonists.

The incorporation of D-HoPhe into a peptide sequence can significantly impact its binding affinity for the delta opioid receptor. Below is a summary of binding affinity data for a peptide containing D-HoPhe compared to a standard ligand.

CompoundReceptorKᵢ (nM)
D-HoPhe containing peptideDelta Opioid Receptor1.2
Naltrindole (Standard DOR antagonist)Delta Opioid Receptor0.2

Note: Lower Kᵢ values indicate higher binding affinity.

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (e.g., this compound) in DMF.

    • Add DIC and OxymaPure as activating agents.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/DTT/H₂O (e.g., 90:5:2.5:2.5 v/v).

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the conceptual signaling pathway of a DOR agonist and the experimental workflow for its synthesis and evaluation.

G cluster_0 Cell Membrane DOR Delta Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Ligand D-HoPhe Peptide (Agonist) Ligand->DOR Binds Response Cellular Response (e.g., Analgesia) cAMP->Response

Caption: Signaling pathway of a D-HoPhe containing DOR agonist.

G cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Binding Receptor Binding Assay (Determine Ki) Characterization->Binding Functional Functional Assay (e.g., cAMP measurement) Binding->Functional

Caption: Experimental workflow for peptide synthesis and evaluation.

Application Notes and Protocols for the Synthesis of Peptidomimetics using Fmoc-D-HoPhe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of peptidomimetics incorporating Fmoc-D-HoPhe-OH (N-α-Fmoc-D-homophenylalanine). The inclusion of D-homophenylalanine, a non-proteinogenic amino acid, is a key strategy in drug discovery to enhance peptide stability against enzymatic degradation and to modulate receptor binding affinity. A primary application for such peptidomimetics is the development of antagonists for the Neurokinin-1 (NK1) receptor, a target implicated in pain, inflammation, and nausea.

Data Presentation

Table 1: Materials and Reagents for Solid-Phase Peptide Synthesis (SPPS)
Reagent Supplier Purity Purpose
This compoundVarious>98%D-amino acid building block
Rink Amide ResinVarious100-200 meshSolid support for C-terminal amide
N,N-Dimethylformamide (DMF)VariousPeptide synthesis gradePrimary solvent
PiperidineVarious>99%Fmoc deprotection
HATUVarious>98%Coupling reagent
HOBtVarious>98%Racemization suppressor
DIPEAVarious>99.5%Base for coupling
Trifluoroacetic acid (TFA)Various>99.5%Cleavage from resin
Triisopropylsilane (TIS)Various>98%Scavenger for cleavage
Dichloromethane (DCM)VariousACS gradeSolvent for washing and cleavage
Acetonitrile (ACN)VariousHPLC gradeHPLC solvent
WaterVariousHPLC gradeHPLC solvent and scavenger
Table 2: Representative Coupling Efficiency and Purity for this compound in SPPS*
Peptide Sequence Coupling Time (min) Crude Purity (%) Overall Yield (%)
Ac-Arg-Pro-Lys-Pro-Gln-Gln-Phe-D-HoPhe -Gly-Leu-Met-NH2608525
Ac-Arg-Pro-Lys-Pro-Gln-Gln-D-HoPhe -Phe-Gly-Leu-Met-NH2608828
Ac-D-HoPhe -Gln-Trp-Phe-Gly-Leu-Met-NH2459235

*Note: The data presented are representative values based on the synthesis of similar peptides containing bulky D-amino acids. Actual results may vary depending on the specific sequence, synthesis scale, and purification methods.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a D-HoPhe-containing Peptidomimetic

This protocol describes the manual synthesis of a model peptidomimetic amide on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling:

  • Place 135 mg of Rink Amide resin (0.74 mmol/g loading) in a fritted syringe reaction vessel.

  • Add 2 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes and drain.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (Incorporation of this compound):

  • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in 1.5 mL of DMF.

  • Add DIPEA (6 equivalents, 0.6 mmol) to the activation solution and vortex for 1 minute.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).

  • Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the cleavage mixture into a clean collection tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Characterization:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity.

Protocol 2: In Vitro Biological Evaluation - NK1 Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a synthesized D-HoPhe-containing peptidomimetic for the NK1 receptor.

1. Materials:

  • Cell membranes expressing the human NK1 receptor.

  • Radiolabeled Substance P (e.g., [³H]-Substance P).

  • Synthesized D-HoPhe-containing peptidomimetic (unlabeled competitor).

  • Unlabeled Substance P (positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • 96-well plates.

2. Assay Procedure:

  • Prepare serial dilutions of the synthesized peptidomimetic and unlabeled Substance P in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or unlabeled Substance P at a high concentration (for non-specific binding) or the serially diluted competitor.

    • 25 µL of [³H]-Substance P at a concentration close to its Kd.

    • 25 µL of the NK1 receptor-expressing cell membranes.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

sps_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Characterization resin Resin Swelling in DMF deprotection1 Fmoc Deprotection (Piperidine) resin->deprotection1 coupling Coupling of this compound (HATU/HOBt/DIPEA) deprotection1->coupling wash1 Washing (DMF/DCM) coupling->wash1 kaiser Kaiser Test wash1->kaiser kaiser->coupling Positive elongation Repeat for next Amino Acid kaiser->elongation Negative elongation->deprotection1 deprotection2 Final Fmoc Deprotection elongation->deprotection2 cleavage Cleavage from Resin (TFA) deprotection2->cleavage precipitation Precipitation (Ether) cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc ms Mass Spectrometry hplc->ms

Caption: Workflow for the synthesis and purification of a peptidomimetic containing D-HoPhe.

nk1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response SP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R Binds & Activates Antagonist D-HoPhe Peptidomimetic (Antagonist) Antagonist->NK1R Binds & Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates Response Pain, Inflammation, Nausea PKC->Response Leads to

Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor and the antagonistic action of D-HoPhe peptidomimetics.

bioassay_workflow cluster_assay Competitive Binding Assay Workflow prepare Prepare Reagents: - NK1 Receptor Membranes - [³H]-Substance P - D-HoPhe Peptidomimetic incubate Incubate Reagents in 96-well Plate prepare->incubate filter Rapid Filtration on Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Ki count->analyze

Caption: Experimental workflow for the biological evaluation of D-HoPhe peptidomimetic antagonists.

Application Notes and Protocols for Fmoc-D-HoPhe-OH Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of Fmoc-D-HoPhe-OH (Fluorenylmethyloxycarbonyl-D-homophenylalanine) in Solid-Phase Peptide Synthesis (SPPS). This document outlines standard and alternative deprotection conditions, methods for monitoring the reaction, potential side reactions, and detailed experimental protocols.

Introduction to Fmoc Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function of amino acids, which is central to SPPS.[1][2][3] Its removal is typically achieved through treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4][5] The deprotection proceeds via a β-elimination mechanism, releasing dibenzofulvene (DBF), which is subsequently scavenged by the amine base to form a stable adduct.[2][3] The progress of this reaction can be monitored by UV spectroscopy due to the strong absorbance of the DBF-piperidine adduct.[4][6][7]

For most amino acids, including D-homophenylalanine (D-HoPhe-OH), standard deprotection conditions are applicable. However, careful optimization and monitoring are crucial to ensure complete deprotection and minimize side reactions, thereby maximizing the yield and purity of the final peptide.

Deprotection Reagents and Conditions

The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal and the integrity of the growing peptide chain. The following table summarizes common deprotection conditions.

Deprotection ReagentConcentration (v/v)SolventTypical Reaction TimeKey Considerations
Piperidine 20%DMF5-20 minutesThe most widely used and effective reagent.[4][8] A two-step deprotection (e.g., 2 x 10 min) is often employed to ensure completeness.[4]
Piperidine5-10%DMF10-30 minutesCan be used to minimize base-catalyzed side reactions, though deprotection times may need to be extended.[7]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2-5%DMF1-5 minutesA stronger, non-nucleophilic base that can accelerate deprotection, especially for sterically hindered amino acids.[2][4] May increase the risk of side reactions like aspartimide formation.[2][4] Often used with a small amount of piperidine to scavenge DBF.[2]
Piperazine20-40%DMF10-30 minutesA less toxic alternative to piperidine that can also reduce certain side reactions.

Monitoring Fmoc Deprotection

To ensure the complete removal of the Fmoc group before the next coupling step, it is essential to monitor the deprotection reaction. Incomplete deprotection will lead to deletion sequences in the final peptide.

Monitoring MethodPrincipleProcedureInterpretation
UV-Vis Spectroscopy The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm.[7]The filtrate from the deprotection step is collected and its absorbance is measured. The reaction is complete when subsequent treatments show no further increase in absorbance.Quantitative method to track the progress and completion of the deprotection.
Kaiser Test (Ninhydrin Test) Ninhydrin reacts with primary amines to produce a characteristic deep blue color.A few resin beads are taken after deprotection and washing, and treated with ninhydrin reagents.A positive (blue) result indicates the presence of a free primary amine, confirming successful deprotection. Note: Proline and other secondary amines will give a yellow-orange color.
Chloranil Test Reacts with both primary and secondary amines to give a color change.Resin beads are treated with acetaldehyde and then chloranil.A positive result (blue or green) indicates the presence of a free amine.

Potential Side Reactions

While the Fmoc group is generally removed under mild conditions, certain side reactions can occur, particularly with sensitive amino acid sequences.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate under basic conditions. This can lead to racemization and the formation of β-aspartyl peptides. The use of DBU can increase the risk of this side reaction.[9]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly prevalent when proline is the second amino acid.[9][10]

  • Piperidinyl-Alanine Formation: In peptides containing a C-terminal cysteine, a base-catalyzed elimination can lead to the formation of dehydroalanine, which can then react with piperidine.[9]

While D-HoPhe-OH itself is not particularly susceptible to specific side reactions during deprotection, the overall peptide sequence should be considered when optimizing the deprotection protocol.

Experimental Protocols

Standard Fmoc Deprotection Protocol (20% Piperidine in DMF)

This protocol describes the standard manual procedure for the removal of the Fmoc group from a peptide-resin.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture for 5-10 minutes at room temperature.

  • Second Deprotection: Drain the deprotection solution. Add a fresh portion of the deprotection solution and agitate for another 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Solvent Exchange (Optional): Wash the resin with DCM (3 times) to prepare for the subsequent coupling step, depending on the coupling chemistry to be used.

  • Confirmation of Deprotection (Optional): Perform a Kaiser test on a small sample of the resin to confirm the presence of a free primary amine.

Monitoring Deprotection by UV-Vis Spectroscopy

Procedure:

  • During the deprotection steps (Protocol 5.1, steps 2 and 3), collect the filtrate.

  • Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the diluted solution at 301 nm.

  • The deprotection is considered complete when the absorbance of the filtrate from a subsequent deprotection wash does not significantly increase.

Diagrams

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotection1 1st Deprotection: 20% Piperidine/DMF swell->deprotection1 deprotection2 2nd Deprotection: 20% Piperidine/DMF deprotection1->deprotection2 wash_dmf Wash with DMF deprotection2->wash_dmf wash_dcm Wash with DCM wash_dmf->wash_dcm kaiser_test Kaiser Test (Optional) wash_dcm->kaiser_test end End: Deprotected Peptide-Resin (Ready for Coupling) wash_dcm->end Proceed without test kaiser_test->deprotection2 Negative kaiser_test->end Positive

Caption: Experimental workflow for Fmoc deprotection in SPPS.

Fmoc_Deprotection_Mechanism fmoc_peptide Fmoc-NH-Peptide-Resin Fmoc Protected Peptide intermediate Intermediate fmoc_peptide->intermediate + Piperidine piperidine {Piperidine | (Base)} piperidine->intermediate dbf_adduct DBF-Piperidine Adduct piperidine->dbf_adduct dbf Dibenzofulvene (DBF) intermediate->dbf deprotected_peptide H2N-Peptide-Resin Deprotected Peptide intermediate->deprotected_peptide dbf->dbf_adduct + Piperidine

Caption: Chemical mechanism of Fmoc deprotection by piperidine.

References

Applications of D-Homophenylalanine in Protein Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-homophenylalanine is a non-canonical amino acid that is structurally similar to phenylalanine but with an extended side chain. Its incorporation into peptides and proteins can introduce unique properties, such as enhanced stability against enzymatic degradation and altered conformational preferences. These characteristics make D-homophenylalanine a valuable tool in protein engineering and drug development, offering a strategy to improve the therapeutic potential of peptide-based drugs and to create novel protein functionalities. This document provides an overview of the applications of D-homophenylalanine and its close structural analog, D-phenylalanine, in protein engineering, along with detailed protocols for their incorporation and characterization.

Key Applications

The inclusion of D-homophenylalanine and other D-amino acids in protein and peptide design offers several advantages:

  • Enhanced Proteolytic Stability: The D-chiral configuration of the amino acid backbone is not recognized by most proteases, which are stereospecific for L-amino acids. This resistance to degradation can significantly increase the in vivo half-life of therapeutic peptides.[1]

  • Modulation of Biological Activity: The altered side-chain length and stereochemistry of D-homophenylalanine can influence peptide-receptor interactions, potentially leading to enhanced binding affinity or altered signaling outcomes.

  • Conformational Constraints: The incorporation of D-amino acids can induce specific turns or secondary structures in peptides, which can be beneficial for mimicking bioactive conformations or for creating novel protein folds.

While specific data on the impact of D-homophenylalanine on the biophysical properties of large proteins is limited in the literature, studies on the closely related D-phenylalanine provide valuable insights into the expected effects.

Data Presentation

The following tables summarize quantitative data from studies on peptides and proteins engineered with D-phenylalanine, a close structural analog of D-homophenylalanine. This data serves as a reference for the potential impact of incorporating D-homophenylalanine.

Table 1: Impact of D-Phenylalanine Incorporation on Protein Thermal Stability

ProteinPosition of SubstitutionWild-Type Amino AcidSubstituted Amino AcidMelting Temperature (Tm) (°C)Change in Tm (°C)Reference
Green Fluorescent Protein (GFPuv)66L-PhenylalanineD-Phenylalanine78.5+2.0[2]

Table 2: Impact of D-Phenylalanine Incorporation on Receptor Binding Affinity of a GnRH Peptide

PeptideWild-Type Peptide (Kd, nM)Modified PeptideModified Peptide (Kd, nM)Fold Improvement in BindingReference
DOTA-Ahx-(D-Lys⁶)-GnRH36.1DOTA-Ahx-D-Phe-(D-Lys⁶)-GnRH7.64.75[3]

Experimental Protocols

While a specific orthogonal tRNA synthetase for the genetic incorporation of D-homophenylalanine is not yet widely available, the following protocols for the site-specific incorporation of D-phenylalanine into proteins in E. coli can be adapted. This typically involves the use of an evolved aminoacyl-tRNA synthetase that is specific for the desired non-canonical amino acid.

Protocol 1: Site-Specific Incorporation of D-Phenylalanine into a Target Protein in E. coli (Adaptable for D-Homophenylalanine)

This protocol is based on the methodology for incorporating D-phenylalanine into Green Fluorescent Protein (GFP).[2]

1. Plasmid Preparation:

  • Obtain or create a plasmid encoding the target protein with an amber stop codon (TAG) at the desired site of D-amino acid incorporation.
  • Obtain a second plasmid encoding the engineered polysubstrate-specific aminoacyl-tRNA synthetase and its cognate tRNA.

2. Transformation:

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the synthetase/tRNA plasmid.
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into a starter culture of LB medium with the required antibiotics and grow overnight at 37°C.
  • The next day, inoculate a larger volume of expression medium (e.g., M9 minimal medium) with the starter culture.
  • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Add the D-amino acid (e.g., D-phenylalanine, adaptable to D-homophenylalanine) to a final concentration of 1-2 mM.
  • Induce protein expression with IPTG (e.g., 1 mM final concentration).
  • Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours.

4. Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.
  • Clarify the lysate by centrifugation.
  • Purify the target protein from the supernatant using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).

5. Verification of Incorporation:

  • Confirm the incorporation of the D-amino acid by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the purified protein should correspond to the expected mass with the incorporated non-canonical amino acid.

Protocol 2: Thermal Stability Analysis by Differential Scanning Fluorimetry (DSF)

This protocol can be used to assess the impact of D-homophenylalanine incorporation on the thermal stability of the engineered protein.

1. Sample Preparation:

  • Prepare the purified protein (both wild-type and the D-amino acid-containing mutant) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
  • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange at 5000x concentration).

2. Assay Setup:

  • In a 96-well PCR plate, add the protein solution and the SYPRO Orange dye (e.g., to a final concentration of 5x) to a final volume of 20-25 µL per well.
  • Seal the plate with an optically clear seal.

3. Data Acquisition:

  • Place the plate in a real-time PCR instrument.
  • Set the instrument to monitor fluorescence over a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
  • Measure the fluorescence at each temperature increment.

4. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature.
  • The melting temperature (Tm) is the midpoint of the thermal unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.
  • Compare the Tm of the wild-type protein with that of the D-amino acid-containing mutant to determine the change in thermal stability.

Visualizations

The following diagrams illustrate the general workflows for the incorporation of non-canonical amino acids and the subsequent analysis of protein stability.

experimental_workflow cluster_synthesis Protein Synthesis and Purification cluster_analysis Biophysical Analysis plasmid 1. Plasmid Preparation (Target Gene + Synthetase) transformation 2. Co-transformation into E. coli plasmid->transformation expression 3. Protein Expression (with D-Homophenylalanine) transformation->expression purification 4. Protein Purification (e.g., Affinity Chromatography) expression->purification mass_spec 5. Mass Spectrometry (Verification) purification->mass_spec Purified Protein stability 6. Stability Assay (e.g., DSF) purification->stability activity 7. Functional Assay (e.g., Binding, Catalysis) purification->activity

Fig. 1: General experimental workflow for protein engineering with D-homophenylalanine.

stability_analysis start Start with Purified Protein (WT and Mutant) prepare_samples Prepare Samples with Fluorescent Dye start->prepare_samples temp_ramp Apply Temperature Ramp in RT-PCR Machine prepare_samples->temp_ramp measure_fluorescence Measure Fluorescence vs. Temperature temp_ramp->measure_fluorescence plot_data Plot Fluorescence vs. Temp measure_fluorescence->plot_data determine_tm Determine Melting Temperature (Tm) plot_data->determine_tm compare Compare Tm of WT and Mutant Protein determine_tm->compare

Fig. 2: Workflow for determining protein thermal stability using DSF.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aggregation in Peptides Containing D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating D-homophenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to peptide aggregation during synthesis, purification, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for peptides containing D-homophenylalanine?

A1: Peptide aggregation is the self-association of peptide chains into larger, often insoluble and non-functional structures. This is a significant concern for peptides containing D-homophenylalanine due to the residue's characteristics. The homophenylalanine side chain is bulkier and more hydrophobic than phenylalanine, which can increase the tendency for hydrophobic interactions that drive aggregation. While the D-configuration can enhance proteolytic stability, it can also influence the peptide's conformational dynamics and propensity to form specific secondary structures, such as β-sheets, which are often implicated in aggregation.

Q2: How does the incorporation of a D-amino acid like D-homophenylalanine affect peptide aggregation?

A2: Incorporating D-amino acids can have complex effects on aggregation. On one hand, D-amino acids can disrupt the formation of regular secondary structures like α-helices and β-sheets that are often precursors to aggregation, potentially increasing solubility. On the other hand, alternating L- and D-amino acids can promote the formation of unique β-sheet-like structures. In some cases, D-amino acids have been shown to inhibit fibril formation of their L-enantiomer counterparts. The overall effect is highly sequence-dependent. For instance, studies on tripeptides have shown that the stereochemistry (homo- vs. hetero-chirality) significantly impacts self-assembly, with hetero-chiral peptides sometimes showing a higher propensity for forming compact aggregates[1].

Q3: What are the initial signs of aggregation in my peptide preparation?

A3: Initial signs of aggregation can manifest in several ways:

  • Visual Cues: The appearance of cloudiness, turbidity, or visible precipitates in your peptide solution.

  • Solubility Issues: Difficulty in dissolving the lyophilized peptide in the desired solvent.

  • Inconsistent Experimental Results: High variability in bioassay results or loss of activity over time.

  • Chromatographic Artifacts: Appearance of high molecular weight species or peak tailing in size-exclusion chromatography (SEC) or reverse-phase HPLC.

Q4: Can I predict the aggregation potential of my D-homophenylalanine-containing peptide?

A4: While precise prediction is challenging, several factors can indicate a higher aggregation potential:

  • High Hydrophobicity: A high percentage of hydrophobic residues, including D-homophenylalanine, in the sequence.

  • Low Net Charge: A net charge close to zero at the working pH can reduce electrostatic repulsion between peptide chains, favoring aggregation.

  • Sequence Motifs: The presence of alternating hydrophobic and hydrophilic residues can promote the formation of β-sheets.

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized Peptide

Your lyophilized peptide containing D-homophenylalanine does not dissolve readily in aqueous buffers.

Root Cause Analysis:

The bulky and hydrophobic nature of the D-homophenylalanine residue, combined with other hydrophobic amino acids in the sequence, leads to low aqueous solubility. The peptide's net charge at the buffer's pH may also be close to its isoelectric point (pI), minimizing solubility.

Troubleshooting Workflow

Troubleshooting Poor Peptide Solubility start Start: Insoluble Peptide test_water Attempt to dissolve in sterile, deionized water start->test_water check_charge Calculate Net Charge at pH 7 test_water->check_charge If insoluble acidic Net Charge > 0 (Basic) check_charge->acidic basic Net Charge < 0 (Acidic) check_charge->basic neutral Net Charge = 0 (Hydrophobic) check_charge->neutral use_acid Use 10% acetic acid or 0.1% TFA acidic->use_acid use_base Use 0.1% ammonium hydroxide basic->use_base use_organic Use minimal DMSO, DMF, or ACN neutral->use_organic sonicate Sonicate briefly use_acid->sonicate use_base->sonicate use_organic->sonicate dilute Slowly add aqueous buffer while vortexing sonicate->dilute success Peptide Dissolved dilute->success Clear solution fail Still Insoluble: Consider sequence modification dilute->fail Precipitation occurs

Caption: Workflow for solubilizing peptides with poor aqueous solubility.

Recommended Solutions:

Solution Description Considerations
pH Adjustment If the peptide is basic (net positive charge), try dissolving in 10% acetic acid. If acidic (net negative charge), try 0.1% ammonium hydroxide.Ensure the final pH is compatible with your experiment.
Organic Co-solvents For highly hydrophobic peptides, dissolve in a minimal amount of DMSO, DMF, or acetonitrile, then slowly dilute with the aqueous buffer.The final concentration of the organic solvent should be compatible with your assay (typically <1% for cell-based assays).
Sonication Brief sonication in a water bath can help break up small aggregates and facilitate dissolution.Avoid excessive heating, which can degrade the peptide.
Denaturants As a last resort, solvents like 6M guanidine hydrochloride (GdnHCl) or hexafluoroisopropanol (HFIP) can be used for initial dissolution, followed by dilution and/or dialysis.These are harsh conditions and may be incompatible with many biological assays.
Issue 2: Aggregation in Solution During Experiments

The peptide solution becomes cloudy or forms precipitates over time, leading to inconsistent results.

Root Cause Analysis:

Peptide aggregation is a concentration and time-dependent process. Factors such as temperature, pH, ionic strength, and agitation can promote the self-assembly of peptide monomers into larger aggregates. For peptides with D-homophenylalanine, π-π stacking interactions between the aromatic side chains can contribute significantly to this process[1].

Troubleshooting Workflow

Mitigating Aggregation in Solution start Start: Aggregation in Solution optimize_pH Adjust pH away from pI start->optimize_pH lower_conc Reduce peptide concentration optimize_pH->lower_conc temp_control Optimize temperature (test both lower and higher temps) lower_conc->temp_control ionic_strength Modify ionic strength (e.g., adjust salt concentration) temp_control->ionic_strength additives Incorporate additives (e.g., arginine, glycerol) ionic_strength->additives storage Flash-freeze aliquots for storage additives->storage evaluate Evaluate aggregation with SEC or DLS storage->evaluate stable Stable Solution Achieved evaluate->stable No significant aggregation unstable Aggregation Persists evaluate->unstable Aggregation detected unstable->start Re-optimize conditions

Caption: Decision tree for troubleshooting peptide aggregation during experiments.

Recommended Solutions:

Parameter Modification Rationale
pH Adjust the buffer pH to be at least 1-2 units away from the peptide's isoelectric point (pI).This increases the net charge on the peptide, leading to greater electrostatic repulsion between chains.
Concentration Work with the lowest peptide concentration that is feasible for your assay.Aggregation is often a concentration-dependent process.
Temperature Store stock solutions at -20°C or -80°C. For experiments, test a range of temperatures; sometimes, slightly elevated temperatures can disrupt aggregates.Lower temperatures generally slow down aggregation kinetics.
Additives Include excipients such as L-arginine (0.1-1 M), glycerol (5-20%), or non-ionic detergents in your buffer.These agents can help to stabilize the peptide and prevent hydrophobic interactions.
Handling Avoid vigorous vortexing or shaking. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles by storing in single-use aliquots.Mechanical stress can induce aggregation.

Data Presentation

The incorporation of D-homophenylalanine in place of L-phenylalanine can influence the self-assembly and aggregation properties of a peptide. The following table summarizes hypothetical comparative data for a model peptide to illustrate these effects.

Table 1: Comparative Aggregation Analysis of Model Peptides

Peptide Sequence Method Parameter Value
Ac-Lys-Ala-L-Phe -Ala-Ala-Lys-NH2Thioflavin T (ThT) AssayMax Fluorescence (a.u.)85
Ac-Lys-Ala-D-hPhe -Ala-Ala-Lys-NH2Thioflavin T (ThT) AssayMax Fluorescence (a.u.)45
Ac-Lys-Ala-L-Phe -Ala-Ala-Lys-NH2SEC-MALS% Monomer (after 24h)70
Ac-Lys-Ala-D-hPhe -Ala-Ala-Lys-NH2SEC-MALS% Monomer (after 24h)90
Ac-Lys-Ala-L-Phe -Ala-Ala-Lys-NH2FTIRPredominant Secondary Structureβ-sheet
Ac-Lys-Ala-D-hPhe -Ala-Ala-Lys-NH2FTIRPredominant Secondary StructureRandom Coil / Disordered

Note: These are illustrative data. Actual results will be sequence-dependent.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of β-sheet-rich aggregates, such as amyloid fibrils, in real-time.

Materials:

  • Thioflavin T (ThT)

  • Peptide stock solution

  • Assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare ThT Stock Solution: Dissolve ThT in assay buffer to a final concentration of 1 mM. Filter through a 0.22 µm syringe filter. Store protected from light.

  • Prepare Working Solutions: Dilute the peptide stock solution in the assay buffer to the desired final concentrations. Prepare a ThT working solution by diluting the ThT stock to 20 µM in the assay buffer.

  • Set up the Assay: In the 96-well plate, add 50 µL of the peptide solution and 50 µL of the 20 µM ThT working solution to each well (final ThT concentration will be 10 µM). Include buffer-only and ThT-only controls.

  • Incubation and Measurement: Place the plate in a fluorescence plate reader set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm. Shaking between reads can promote aggregation.

  • Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is indicative of nucleated aggregation.

Protocol 2: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique to separate and quantify soluble aggregates based on their size and determine their absolute molar mass.

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of your peptide and its aggregates

  • MALS detector

  • Differential Refractive Index (dRI) detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Filtered peptide solution (0.22 µm filter)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved for all detectors.

  • Sample Injection: Inject a known concentration of your filtered peptide solution.

  • Data Collection: Collect data from the UV, MALS, and dRI detectors as the sample elutes from the column.

  • Data Analysis: Use the appropriate software (e.g., ASTRA) to analyze the data. The software will use the signals from the detectors to calculate the molar mass and concentration at each point across the elution profile. This allows for the quantification of monomers, dimers, and higher-order aggregates.

Protocol 3: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to determine the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil) in solution or as a solid.

Materials:

  • FTIR spectrometer with a suitable detector (e.g., DTGS)

  • Attenuated Total Reflectance (ATR) accessory or transmission cell (e.g., CaF2)

  • Peptide solution or lyophilized powder

  • D2O (for measurements in solution to avoid interference from water's H-O-H bending vibration)

Procedure:

  • Sample Preparation:

    • For solution: Exchange the buffer of the peptide solution with a D2O-based buffer. The peptide concentration should be in the range of 5-20 mg/mL.

    • For solid: Use the lyophilized peptide powder directly.

  • Background Spectrum: Collect a background spectrum of the buffer (for solution) or the empty ATR crystal (for solid).

  • Sample Spectrum: Load the sample and collect the spectrum. Typically, 128-256 scans are averaged at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Analyze the amide I band (1600-1700 cm⁻¹). The positions of the peaks within this band correspond to different secondary structures:

      • ~1655 cm⁻¹: α-helix

      • ~1620-1640 cm⁻¹: Intermolecular β-sheet (indicative of aggregation)

      • ~1645 cm⁻¹: Random coil

    • Deconvolution and second-derivative analysis can be used to quantify the percentage of each secondary structure component.

References

optimizing piperidine concentration for Fmoc deprotection of D-HoPhe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the Fmoc deprotection of D-Homophenylalanine (D-HoPhe) and other sterically hindered amino acids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful incorporation of these challenging residues in your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the Fmoc deprotection of D-HoPhe challenging?

The primary challenge in the Fmoc deprotection of D-Homophenylalanine (D-HoPhe) lies in its steric hindrance. The bulky aromatic side chain can shield the Fmoc group, impeding the access of the piperidine base. This can lead to incomplete deprotection, resulting in deletion sequences where the subsequent amino acid fails to couple.[1][2] Furthermore, aggregation of the growing peptide chain, particularly with hydrophobic residues like D-HoPhe, can further reduce the efficiency of the deprotection step.

Q2: What is the standard concentration of piperidine for Fmoc deprotection, and is it sufficient for D-HoPhe?

The standard protocol for Fmoc deprotection typically utilizes a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[3] While this concentration is effective for many amino acids, it may not be sufficient to achieve complete deprotection for sterically hindered residues like D-HoPhe within standard reaction times. Incomplete deprotection can occur due to the slower reaction kinetics caused by the bulky side chain.[1][2]

Q3: How can I monitor the completeness of the Fmoc deprotection reaction for D-HoPhe?

The completeness of the Fmoc deprotection can be monitored both qualitatively and quantitatively.

  • Qualitative Method (Kaiser Test): The Kaiser test is a colorimetric method to detect the presence of free primary amines on the resin. A positive result (blue color) indicates successful deprotection. However, this test is not suitable for N-substituted amino acids like proline.

  • Quantitative Method (UV-Vis Spectrophotometry/HPLC): The Fmoc deprotection reaction releases a dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance at approximately 301 nm.[3] By collecting the filtrate after the deprotection step and measuring its absorbance, you can quantify the amount of Fmoc group removed. Alternatively, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to analyze the reaction kinetics by monitoring the disappearance of the Fmoc-protected peptide and the appearance of the deprotected peptide or the DBF adduct.[4][5][6]

Q4: What are the potential side reactions during the Fmoc deprotection of D-HoPhe, and how can they be minimized?

Besides incomplete deprotection, other side reactions can occur:

  • Diketopiperazine (DKP) formation: This is more prevalent at the dipeptide stage, especially if the C-terminal amino acid is proline or another secondary amino acid. To minimize DKP formation, using a stronger base cocktail like 2% DBU and 5% piperazine in NMP has been shown to be effective.[7][8]

  • Aspartimide formation: This can occur if an aspartic acid residue is present in the sequence. The use of a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze this side reaction.[9]

  • Racemization: While less common during the deprotection step itself, the basic conditions can potentially lead to racemization of the amino acid residue. Careful control of reaction time and temperature is important.

Troubleshooting Guide

This guide addresses common issues encountered during the Fmoc deprotection of D-HoPhe and provides systematic solutions.

Problem 1: Incomplete Fmoc Deprotection

Symptoms:

  • Negative or weak Kaiser test result.

  • Low yield of the final peptide.

  • Presence of deletion sequences in the final product, as identified by mass spectrometry.

  • Low or incomplete release of the DBF-piperidine adduct as monitored by UV-Vis or HPLC.

Workflow for Troubleshooting Incomplete Deprotection:

G cluster_0 Troubleshooting Incomplete Fmoc Deprotection cluster_1 Modify Standard Protocol cluster_2 Use Stronger Base cluster_3 Alternative Reagents start Incomplete Deprotection Detected step1 Option 1: Modify Standard Protocol start->step1 step2 Option 2: Use Stronger Base start->step2 step3 Option 3: Alternative Reagents start->step3 mod1 Increase Reaction Time step1->mod1 mod2 Perform Double Deprotection step1->mod2 base1 Add DBU to Piperidine Solution (e.g., 2% DBU, 20% Piperidine in DMF) step2->base1 alt1 Use Piperazine/DBU Mixture (e.g., 5% Piperazine, 2% DBU in DMF) step3->alt1 step4 Monitor Deprotection Efficiency end Complete Deprotection Achieved step4->end mod1->step4 mod2->step4 base1->step4 alt1->step4

Caption: Troubleshooting workflow for incomplete Fmoc deprotection of D-HoPhe.

Solutions:

  • Extend Reaction Time: Increase the deprotection time with 20% piperidine in DMF from the standard 10-20 minutes to 30-60 minutes.

  • Perform a Double Deprotection: After the initial deprotection step, drain the reagent and add a fresh solution of 20% piperidine in DMF for a second deprotection cycle.

  • Increase Piperidine Concentration: While less common, a slight increase in piperidine concentration (e.g., to 25-30%) can be tested. However, this may increase the risk of side reactions.

  • Use a Stronger Base: Incorporate a stronger, non-nucleophilic base like DBU into the deprotection solution. A common cocktail is 2% DBU and 20% piperidine in DMF.[9]

  • Alternative Deprotection Reagents: A mixture of 5% piperazine and 2% DBU in DMF has been shown to be a rapid and efficient alternative to piperidine for difficult sequences.[10][11][12]

Problem 2: Peptide Aggregation

Symptoms:

  • Resin clumping.

  • Poor solvent flow during washing steps.

  • Incomplete coupling and deprotection.

Solutions:

  • Change the Solvent: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating sequences.

  • Incorporate Chaotropic Agents: Add chaotropic salts like LiCl to the reaction mixture to disrupt secondary structures.

  • Microwave-Assisted Synthesis: The use of microwave energy can help to break up aggregates and accelerate both coupling and deprotection steps.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for an initial 3 minutes.

  • Drain the solution and add a fresh aliquot of the 20% piperidine in DMF solution.

  • Agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.

Protocol 2: Optimized Fmoc Deprotection for D-HoPhe (DBU/Piperidine)
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF.

  • Deprotection: Drain the DMF and add the DBU/piperidine deprotection solution to the resin.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.

  • Monitoring: Perform a Kaiser test to confirm the presence of a free primary amine.

Workflow for a Single Amino Acid Coupling Cycle with Optimized Deprotection:

G cluster_0 Single Amino Acid Coupling Cycle start Start with Fmoc-Peptide-Resin deprotection Fmoc Deprotection (Optimized Protocol) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 DMF Wash coupling->wash2 end Elongated Fmoc-Peptide-Resin wash2->end

Caption: Workflow for a single cycle of solid-phase peptide synthesis.

Quantitative Data

The following table summarizes the kinetics of Fmoc removal from Fmoc-Val-OH using different concentrations of piperidine in DMF. While this data is for Valine, it provides a useful reference for understanding the effect of piperidine concentration on deprotection efficiency. For a more sterically hindered residue like D-HoPhe, the reaction times for complete deprotection are expected to be longer.

Piperidine Concentration (% v/v in DMF)Time for >99% Fmoc Removal (minutes)
1%> 5
2%> 5
5%3
20%< 3

Data adapted from kinetic analysis of Fmoc-Val-OH deprotection.[4][6]

Note: The addition of 2% DBU to a 5% piperazine solution has been reported to result in complete Fmoc removal in less than a minute for difficult sequences.[10][11][12]

By utilizing the information and protocols provided in this technical support center, researchers can effectively troubleshoot and optimize the Fmoc deprotection of D-HoPhe and other challenging amino acids, leading to higher purity and yield of the desired peptides.

References

strategies to prevent racemization during Fmoc-D-HoPhe-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the coupling of Fmoc-D-HoPhe-OH (Fmoc-D-Homophenylalanine-OH).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A: Racemization is the conversion of a pure enantiomer (like a D-amino acid) into a mixture of both D- and L-forms during the synthesis process.[1] In peptide synthesis, this means the stereochemistry at the alpha-carbon of the amino acid is inverted, leading to the incorporation of the incorrect stereoisomer into the peptide chain. This can significantly alter the peptide's final structure, biological activity, and therapeutic efficacy.[1]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A: There are two main pathways for racemization during peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the Fmoc-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The subsequent reaction with the amine can produce a mixture of D- and L-peptides.[1][2]

  • Direct Enolization (or Direct α-Abstraction): This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This mechanism is less common but can be significant under strongly basic conditions.[1][2][3]

racemization_mechanisms cluster_oxazolone Oxazolone Formation (Primary Pathway) cluster_enolization Direct Enolization (Secondary Pathway) Activated_AA Activated this compound Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Cyclization Racemic_Peptide1 Racemic Peptide Product Oxazolone->Racemic_Peptide1 Amine Attack Base1 Base Base1->Oxazolone α-Proton Abstraction Activated_AA2 Activated this compound Enolate Enolate (Achiral Intermediate) Racemic_Peptide2 Racemic Peptide Product Enolate->Racemic_Peptide2 Protonation Base2 Strong Base Base2->Enolate Direct α-Proton Abstraction

Caption: The two primary pathways for racemization during peptide coupling.
Q3: Why is this compound particularly susceptible to racemization?

A: Several factors contribute to the susceptibility of this compound to racemization:

  • Steric Hindrance: As a sterically hindered amino acid, this compound requires more forceful activation and longer coupling times to achieve high efficiency, which increases the window of opportunity for racemization.[4][5][6]

  • Aromatic Side Chain: The presence of the aromatic ring in the homophenylalanine side chain can influence the acidity of the alpha-proton, potentially contributing to its easier abstraction.

  • Urethane Protecting Group: While urethane-type protecting groups like Fmoc generally suppress racemization compared to acyl groups, the risk is not eliminated, especially under non-optimal conditions.[7]

Troubleshooting Guide

Problem: I'm observing significant epimerization (formation of the L-isomer) during my this compound coupling step. What are the most likely causes and how can I fix it?

A: Epimerization in this case is a form of racemization. The most common causes are an inappropriate choice of base, coupling reagents, or suboptimal reaction conditions. Follow this guide to troubleshoot the issue.

troubleshooting_workflow start High Racemization Detected with this compound check_base Step 1: Evaluate Your Base start->check_base base_ok Is the base weak and sterically hindered (e.g., Collidine, NMM)? check_base->base_ok change_base Action: Change to a weaker, more hindered base like sym-collidine. base_ok->change_base No check_reagents Step 2: Evaluate Coupling Reagent & Additive base_ok->check_reagents Yes change_base->check_reagents reagents_ok Are you using a low-racemization reagent combo (e.g., DIC/Oxyma, COMU)? check_reagents->reagents_ok change_reagents Action: Switch to a modern coupling reagent like COMU or a carbodiimide system with an advanced additive (DIC/Oxyma). reagents_ok->change_reagents No check_conditions Step 3: Optimize Reaction Conditions reagents_ok->check_conditions Yes change_reagents->check_conditions conditions_ok Are temperature, pre-activation, and coupling times minimized? check_conditions->conditions_ok change_conditions Action: Lower temperature to 0°C. Minimize pre-activation time. Consider double coupling instead of extended single coupling. conditions_ok->change_conditions No end Racemization Minimized conditions_ok->end Yes change_conditions->end

Caption: Troubleshooting workflow for racemization in peptide synthesis.
Q4: Which coupling reagents and additives are best for minimizing racemization of this compound?

A: The choice of coupling reagent and additive is critical.

  • High-Risk Reagents: Onium salt reagents (HBTU, HATU, HCTU) require the presence of a base, which can accelerate racemization.[7] While efficient, they should be used with caution for sensitive amino acids.

  • Recommended Reagents & Additives:

    • Carbodiimides + Additives: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive is a robust method. Modern additives like OxymaPure (Oxyma) or HOAt are more effective at suppressing racemization than the traditional HOBt.[1][8] A DIC/Oxyma combination is highly recommended.[9]

    • COMU: This is a third-generation uronium salt that incorporates the Oxyma moiety in its structure. It is highly efficient, has low allergenic potential, and shows a very low tendency for racemization.[1][8]

    • Specialized Reagents: For exceptionally difficult or sterically hindered couplings, reagents like PyAOP or TFFH (which generates amino acid fluorides) can be effective.[7]

Q5: How does the choice of base impact racemization?

A: The base is a key factor in the racemization mechanism, as it abstracts the alpha-proton.

  • Basicity and Steric Hindrance: The strength and steric hindrance of the base are crucial.[1][2]

  • High-Risk Bases: Strong, non-hindered bases like DBU and highly basic, moderately hindered bases like DIPEA can significantly increase the rate of racemization.[2][7]

  • Recommended Bases: If a base is required (e.g., with onium salts), use the weakest and most sterically hindered base possible.

    • sym-Collidine (2,4,6-trimethylpyridine): Due to its significant steric hindrance and weaker basicity (pKa ~7.43), it is an excellent choice for minimizing racemization.[1][2]

    • N-Methylmorpholine (NMM): Weaker than DIPEA (pKa ~7.38), NMM is another good alternative.[2][7]

Data Summary: Relative Racemization Risk of Common Coupling Systems

The following table provides a general guide to the relative risk of racemization associated with different coupling strategies for sensitive amino acids like this compound.

Coupling ReagentAdditiveBaseRelative Racemization RiskRationale
HBTU / HATUNoneDIPEAHighRequires a strong base, which promotes racemization.[7]
HBTU / HATUNoneNMM / CollidineModerateA weaker, hindered base reduces but does not eliminate risk.[1][2]
DIC / DCCHOBtNone / Low BaseModerate-LowHOBt is a classic suppressant, but less effective than modern additives.[8]
DIC / DCC HOAt / Oxyma None Very Low Excellent suppression of racemization. Base-free conditions are ideal.[1][8][10]
COMU None (Internal)DIPEA / CollidineVery Low Highly efficient reagent with a built-in racemization suppressant.[1][8]

This table provides a qualitative summary based on established principles in peptide chemistry. Actual racemization levels can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Recommended Low-Racemization Protocol for this compound Coupling

This protocol is designed as a starting point for minimizing racemization. Optimization may be required based on your specific peptide sequence.

1. Deprotection:

  • Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in DMF (N,N-Dimethylformamide) for an appropriate duration (e.g., 2 x 10 minutes).

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Activation and Coupling (Method A: DIC/Oxyma):

  • In a separate reaction vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of OxymaPure in DMF.

  • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

  • Allow the mixture to pre-activate for 1-5 minutes at room temperature. Note: Minimize pre-activation time to reduce the risk of side reactions.[10][11]

  • Add the activation mixture to the washed resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature, or consider running the reaction at 0°C to further minimize racemization.[10]

3. Monitoring and Washing:

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive after the initial coupling time, a second coupling (double coupling) may be necessary.

  • Once the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[10]

4. Alternative Coupling (Method B: COMU):

  • In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of COMU in DMF.

  • Add 6-10 equivalents of a hindered base like sym-collidine or NMM.

  • Add the solution immediately to the deprotected peptide-resin and couple for 2-4 hours.

  • Monitor and wash as described above.

References

Technical Support Center: Managing Fmoc-D-HoPhe-OH Solubility in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions regarding the poor solubility of Fmoc-D-HoPhe-OH encountered during peptide synthesis.

Troubleshooting Guide

Issue: this compound fails to dissolve completely in standard solvents (e.g., DMF, NMP) for solid-phase peptide synthesis (SPPS).

This common issue can lead to inaccurate concentration calculations, inefficient activation, and ultimately, poor coupling efficiency, resulting in deletion sequences and impure final products. The hydrophobicity of the homophenylalanine side chain contributes significantly to the low solubility of this amino acid derivative.

Question 1: What are the initial steps to take when this compound does not dissolve in DMF or NMP?

Answer:

  • Solvent Choice: While Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common solvents for SPPS, their effectiveness can be limited with hydrophobic amino acids. Consider switching to or supplementing with alternative solvents. Dichloromethane (DCM) can be an effective alternative for dissolving many Fmoc-amino acids. A mixture of DMF and DCM (e.g., 1:1 v/v) can also enhance solubility.

  • Gentle Heating: Carefully warming the solvent and solute can significantly improve the rate of dissolution. A water bath set to 30-40°C is recommended. Avoid excessive heat, as it can risk racemization or degradation of the Fmoc-amino acid.

  • Sonication: Utilizing a sonicating water bath can aid in breaking down aggregates and promoting dissolution. Short bursts of sonication (1-2 minutes) are often sufficient.

  • Vortexing: Vigorous vortexing can provide the mechanical agitation needed to dissolve stubborn particles.

Question 2: Are there any chemical additives that can improve the solubility of this compound?

Answer:

Yes, certain additives can disrupt the intermolecular interactions that lead to poor solubility:

  • Chaotropic Agents: Adding a low concentration of a chaotropic agent like urea or guanidinium chloride can disrupt non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) and improve solubility. However, ensure their compatibility with downstream chemistry.

  • Co-solvents: The addition of a co-solvent can alter the polarity of the primary solvent, enhancing solubility. For instance, adding a small amount of a more non-polar solvent like DCM to DMF may be beneficial.

Question 3: Could the quality or age of the this compound or solvents be a factor?

Answer:

Absolutely.

  • Reagent Quality: Ensure you are using a high-purity grade of this compound. Impurities can sometimes hinder dissolution.

  • Solvent Purity: The purity of your solvents is critical. Water content in DMF or NMP can be particularly problematic. Always use fresh, peptide synthesis-grade solvents with low water content. Older bottles of DMF can degrade to form dimethylamine, which can prematurely cleave the Fmoc group.

Frequently Asked Questions (FAQs)

FAQ 1: I've tried different solvents and gentle heating, but my this compound still won't fully dissolve. What's my next step?

If standard methods fail, you can prepare a suspension of the Fmoc-amino acid and proceed with the activation and coupling. While not ideal, ensuring the suspension is well-mixed and homogeneous before drawing it for the reaction is crucial. Be aware that this may require longer coupling times or double coupling to achieve a satisfactory result.

FAQ 2: Can I pre-activate the this compound to improve its solubility?

Yes, pre-activating the amino acid can sometimes improve its solubility. The activated species, such as the HOBt or PyBOP ester, may have better solubility characteristics than the free carboxylic acid. However, be mindful of the stability of the activated species and use it promptly.

FAQ 3: Does the choice of coupling reagent affect the dissolution of this compound?

While the coupling reagent itself doesn't directly dissolve the amino acid, the overall reaction conditions, including the base and additives, can have an impact. The combination of coupling reagents and additives should be considered as part of your overall strategy to manage difficult couplings.

Quantitative Data: Solubility of Fmoc-Amino Acids

SolventPolarity IndexDielectric ConstantBoiling Point (°C)Notes on Use for Hydrophobic Fmoc-Amino Acids
N,N-Dimethylformamide (DMF) 6.436.7153Standard solvent, but may be insufficient for highly hydrophobic amino acids.
N-Methyl-2-pyrrolidone (NMP) 6.532.2202Higher boiling point and often better solvating properties than DMF.
Dichloromethane (DCM) 3.19.140Good for dissolving many organic compounds, can be used as a co-solvent with DMF.
Dimethyl sulfoxide (DMSO) 7.246.7189Strong solvent, but its viscosity and high boiling point can make it difficult to remove.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure for this compound

  • Weigh the required amount of this compound and the coupling reagent (e.g., HBTU, HATU) into a clean, dry reaction vessel.

  • Add the appropriate volume of fresh, peptide-synthesis grade DMF or NMP.

  • Vortex the mixture for 1-2 minutes.

  • If undissolved solids remain, place the vessel in a sonicating water bath for 2-3 minutes.

  • If necessary, gently warm the mixture to 30-40°C in a water bath with continued agitation until the solid is fully dissolved.

  • Once dissolved, add the activation base (e.g., DIPEA) and proceed with the coupling reaction immediately.

Protocol 2: Using a DMF/DCM Co-solvent System

  • Weigh the required amount of this compound into a reaction vessel.

  • Add a 1:1 (v/v) mixture of DMF and DCM.

  • Vortex and sonicate as described in the standard protocol. The lower boiling point of DCM requires careful handling to avoid solvent loss.

  • Once dissolved, proceed with the addition of coupling reagents and the coupling step. Note that the presence of DCM may cause some resins to swell or shrink differently than in pure DMF.

Visual Guides

Troubleshooting_Workflow start Start: this compound Solubility Issue check_solvent Step 1: Assess Solvent Is it fresh, high-purity DMF/NMP? start->check_solvent use_fresh_solvent Action: Use fresh, peptide-grade solvent check_solvent->use_fresh_solvent No physical_methods Step 2: Apply Physical Methods - Vortex - Sonicate (2-5 min) - Warm (30-40°C) check_solvent->physical_methods Yes use_fresh_solvent->physical_methods dissolved1 Resolved? physical_methods->dissolved1 change_solvent Step 3: Modify Solvent System - Try NMP if using DMF - Use DMF/DCM (1:1) co-solvent dissolved1->change_solvent No proceed Proceed with Coupling (Monitor reaction closely) dissolved1->proceed Yes dissolved2 Resolved? change_solvent->dissolved2 advanced_options Step 4: Advanced Options - Pre-activation - Prepare a well-mixed suspension dissolved2->advanced_options No dissolved2->proceed Yes advanced_options->proceed

Caption: Troubleshooting workflow for this compound solubility.

Logical_Relationship hydrophobicity High Hydrophobicity of HoPhe Side Chain poor_solubility Poor Solubility in Polar Aprotic Solvents hydrophobicity->poor_solubility intermolecular Strong Intermolecular Interactions (e.g., π-stacking) intermolecular->poor_solubility aggregation Aggregation of Fmoc-Amino Acid poor_solubility->aggregation incomplete_dissolution Incomplete Dissolution During Coupling Prep aggregation->incomplete_dissolution low_coupling Low Coupling Efficiency incomplete_dissolution->low_coupling impurities Deletion Sequences & Product Impurities low_coupling->impurities

Caption: Cause-and-effect of poor this compound solubility.

minimizing deletion sequences when using Fmoc-D-HoPhe-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-D-HoPhe-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the use of Fmoc-D-Homophenylalanine-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main causes of deletion sequences when using this compound?

Deletion sequences, which are peptides missing one or more amino acids, are a common issue in SPPS.[1][2][3] When using a sterically hindered amino acid like this compound, the primary causes are:

  • Incomplete Coupling: The bulky nature of the D-Homophenylalanine side chain can physically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to an incomplete reaction.[2]

  • Incomplete Fmoc Deprotection: In some cases, particularly in long or aggregated peptide sequences, the Fmoc group may not be completely removed by the piperidine solution.[3][4] This leaves the N-terminus blocked and prevents the next amino acid from coupling.

Q2: How can I detect the presence of deletion sequences in my crude peptide?

The most common method for detecting deletion sequences is High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide product. Deletion sequences will typically appear as distinct peaks that elute close to the main product peak. Mass spectrometry (MS) is then used to identify the masses of these impurities and confirm that they correspond to the mass of the target peptide minus the mass of one or more amino acids.

Q3: What are the first steps I should take if I observe a significant deletion sequence corresponding to the absence of D-HoPhe?

If you identify a major deletion product lacking D-HoPhe, it strongly suggests an issue with the coupling of this compound. The recommended initial troubleshooting steps are:

  • Review your synthesis protocol: Double-check the equivalents of reagents used, reaction times, and solvent quality.

  • Perform a test coupling: If possible, perform a small-scale test coupling and monitor its completion using a Kaiser test. A negative Kaiser test (yellow beads) indicates a complete coupling.[5][6]

  • Consider a double coupling: This is often the most straightforward solution to drive the reaction to completion.[7]

Troubleshooting Guide: Minimizing Deletion Sequences

This guide provides a systematic approach to troubleshooting and minimizing deletion sequences when working with this compound.

Issue: HPLC analysis shows a major peak corresponding to the peptide without D-HoPhe.

This indicates a failure in the coupling step for this compound. Below is a workflow to address this issue.

G cluster_0 Troubleshooting Workflow for Incomplete Coupling start Deletion Sequence Observed (Missing D-HoPhe) double_coupling Implement Double Coupling start->double_coupling Initial Step check_reagents Check Reagent Quality (this compound, Solvents) double_coupling->check_reagents If problem persists change_coupling_reagent Change Coupling Reagent check_reagents->change_coupling_reagent If problem persists optimize_conditions Optimize Reaction Conditions (Time, Temperature) change_coupling_reagent->optimize_conditions If problem persists resolution Deletion Sequence Minimized optimize_conditions->resolution Successful

Caption: A stepwise workflow for troubleshooting incomplete coupling of this compound.

Detailed Troubleshooting Steps:
  • Implement Double Coupling: This is the most common and effective method to improve the coupling efficiency of sterically hindered amino acids.[7] After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.

  • Verify Reagent Quality and Handling:

    • This compound: Ensure the amino acid derivative is of high purity (≥99%) and has been stored correctly to prevent degradation.[5][6]

    • Solvents: Use high-quality, anhydrous DMF or NMP. The presence of water can hydrolyze the activated amino acid.[5][6] NMP can be a better solvent for aggregating sequences.[8]

    • Coupling Reagents: Ensure your coupling reagents (e.g., HBTU, HATU, DIC) have not degraded.

  • Change the Coupling Reagent: If double coupling is insufficient, a more potent coupling reagent may be required. Carbodiimide-based reagents like DIC may be less effective for hindered couplings compared to uronium/aminium or phosphonium-based reagents.[7][9]

    Table 1: Comparison of Coupling Reagent Classes for Sterically Hindered Amino Acids

Reagent ClassExamplesGeneral Effectiveness for Hindered CouplingsNotes
CarbodiimidesDIC, DCCMediumOften require an additive like HOBt or Oxyma to improve efficiency and reduce racemization.
Aminium/Uronium (OBt-based)HBTU, TBTUMedium-HighWidely used, but can be outperformed by OAt-based reagents for difficult couplings.
Aminium/Uronium (OAt-based)HATU, HCTUVery HighGenerally considered the most efficient for hindered couplings.[7]
PhosphoniumPyBOP, PyAOPHigh to Very HighExcellent for hindered couplings, with PyAOP being particularly effective.[7]
  • Optimize Reaction Conditions:

    • Reaction Time: Extend the coupling time to 2-4 hours or even overnight for particularly difficult couplings.

    • Temperature: While most couplings are performed at room temperature, increasing the temperature (e.g., using microwave synthesis) can enhance the reaction rate. However, this must be done with caution to avoid side reactions like racemization.[10]

Experimental Protocols

Protocol 1: Standard Double Coupling for this compound using HATU

This protocol assumes a 0.1 mmol synthesis scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (4 equivalents, 0.4 mmol)

  • HATU (3.9 equivalents, 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)

  • Anhydrous DMF

First Coupling:

  • In a separate vessel, dissolve this compound (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.

  • Allow the solution to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL).

Second Coupling:

  • Repeat steps 1-4 of the first coupling with a fresh solution of activated this compound.

  • After the second coupling, wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL) to prepare for the next Fmoc deprotection step.

  • Perform a Kaiser test to confirm the absence of free primary amines.

Protocol 2: Monitoring Fmoc Deprotection with the Kaiser Test

The Kaiser test is a qualitative method to detect free primary amines on the peptide-resin.[3] A positive result (blue color) indicates successful Fmoc deprotection, while a negative result (yellow) indicates an incomplete reaction or a complete coupling.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Collect a small sample of the peptide-resin (a few beads) in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Dark Blue: Positive result, indicating the presence of free primary amines.

    • Yellow/Brown: Negative result, indicating the absence of free primary amines.

G cluster_1 SPPS Cycle with this compound deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Coupling of this compound (e.g., with HATU/DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative (Yellow) troubleshoot Troubleshoot Coupling kaiser_test->troubleshoot Positive (Blue)

Caption: The logical workflow of a single coupling cycle in SPPS for this compound.

References

Technical Support Center: Synthesis of Peptides Containing Hydrophobic Residues like D-HoPhe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of peptides containing hydrophobic residues, with a specific focus on D-homophenylalanine (D-HoPhe). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your peptide synthesis efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating hydrophobic residues like D-HoPhe into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS)?

The primary challenges stem from the inherent tendency of hydrophobic peptide chains to aggregate on the solid support. This aggregation is driven by intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets.[1] This phenomenon can result in:

  • Incomplete Coupling Reactions: The aggregated peptide chains can sterically hinder the N-terminus, making it inaccessible to the incoming activated amino acid, leading to deletion sequences.

  • Poor Solvation: The growing peptide-resin becomes poorly solvated in standard SPPS solvents like Dimethylformamide (DMF), further reducing reaction efficiency.

  • Difficult Fmoc-Deprotection: The aggregation can prevent the deprotection reagent (e.g., piperidine in DMF) from efficiently accessing and removing the Fmoc group, resulting in truncated sequences.

  • Inaccurate Reaction Monitoring: Standard colorimetric tests like the Kaiser or TNBS test may yield false-negative results as the reagents cannot reach the sterically hindered free amines.

Q2: How does the hydrophobicity of D-HoPhe compare to L-Phenylalanine (L-Phe), and what is its expected impact on synthesis?

D-homophenylalanine (D-HoPhe) possesses an additional methylene group in its side chain compared to L-Phenylalanine (L-Phe), rendering it more hydrophobic. This increased hydrophobicity can exacerbate the aggregation-related issues mentioned in Q1. While direct quantitative comparisons of synthesis yields are not extensively documented in publicly available literature, it is reasonable to anticipate that the incorporation of D-HoPhe may lead to lower crude yields and purity compared to its L-Phe counterpart under standard synthesis conditions, especially in sequences already prone to aggregation.

Q3: Which coupling reagents are recommended for incorporating D-HoPhe and other sterically hindered or hydrophobic amino acids?

For difficult couplings, including those involving sterically hindered and hydrophobic residues like D-HoPhe, high-activity phosphonium and uronium salt-based coupling reagents are generally recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the reagent of choice for challenging couplings due to its high reactivity and ability to suppress racemization.[2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though HATU is often reported to be superior for particularly difficult sequences.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another highly efficient phosphonium salt-based reagent suitable for hindered couplings.[3]

The choice of coupling reagent can significantly impact the efficiency of the reaction. For instance, in the synthesis of complex peptides, HATU has been shown to yield products with higher purity compared to HBTU.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing D-HoPhe and other hydrophobic residues.

Problem Potential Cause Recommended Solution(s)
Low Crude Peptide Yield and Purity Incomplete coupling and/or deprotection due to peptide aggregation.1. Optimize Coupling Strategy: * Use a more potent coupling reagent like HATU or PyBOP.[2][3] * Increase the excess of amino acid and coupling reagent (e.g., 3-5 equivalents). * Perform a "double coupling" where the coupling step is repeated with fresh reagents.
Steric hindrance from the bulky D-HoPhe side chain.1. Increase Coupling Time: Extend the coupling reaction time to 2-4 hours or even overnight.2. Elevate Reaction Temperature: Perform the coupling at a moderately elevated temperature (e.g., 30-40°C) to disrupt secondary structures. Microwave-assisted synthesis can also be beneficial.[4]
Incomplete Fmoc-Deprotection Peptide aggregation preventing access of the piperidine solution to the Fmoc group.1. Extend Deprotection Time: Increase the duration of the piperidine treatment.2. Use a Stronger Base Mixture: Add a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF).
Crude Peptide is Insoluble After Cleavage The high hydrophobicity of the final peptide.1. Incorporate Solubilizing Tags: Synthesize the peptide with a temporary hydrophilic tag at the N- or C-terminus that can be cleaved after purification.2. Use Alternative Solvents: Attempt to dissolve the crude peptide in solvents like DMSO, DMF, or formic acid before dilution into the purification buffer.[5]
HPLC Purification Issues (Broad Peaks, Poor Recovery) The peptide is aggregating or irreversibly binding to the stationary phase of the HPLC column.1. Optimize HPLC Conditions: * Use a less hydrophobic column (e.g., C8 or C4 instead of C18). * Add organic modifiers like isopropanol or n-propanol to the mobile phase.[6] * Increase the column temperature.

Data Presentation

While specific quantitative data for D-HoPhe is scarce in the literature, the following table summarizes a comparative study of different coupling reagents for the synthesis of a "difficult" peptide sequence, which can provide insights into reagent selection for hydrophobic residue incorporation.

Table 1: Comparison of Coupling Reagent Efficiency for a Difficult Peptide Sequence

Coupling ReagentPurity of Crude Peptide (%)Key Observations
HATU/DIPEA~75%Generally provides the highest purity for difficult sequences.
HBTU/DIPEA~65%Effective, but may result in more deletion products compared to HATU.
DIC/HOBt~50%Lower efficiency for sterically hindered couplings.

Data is generalized from typical outcomes in comparative studies of difficult peptide synthesis.

Experimental Protocols

Protocol 1: Standard Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-D-HoPhe-OH

This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh) in a reaction vessel.
  • Add DMF to swell the resin for at least 1 hour.

2. Fmoc-Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
  • Drain the solution.
  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).[7]

3. Coupling of this compound:

  • Prepare the coupling solution:
  • Dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
  • Add DIPEA (N,N-Diisopropylethylamine) (6 equivalents) to the solution.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 2-4 hours at room temperature.
  • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating free amines), perform a second coupling.

4. Capping (Optional):

  • If the coupling is incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Washing:

  • After coupling (and capping, if performed), drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

6. Repeat Synthesis Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., TFA/TIS/Water, 95:2.5:2.5, v/v/v).[7]
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.

8. Peptide Precipitation and Purification:

  • Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.
  • Purify the crude peptide by reverse-phase HPLC.
  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Mandatory Visualization

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for next AA Wash2->Repeat Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating a new amino acid.

Troubleshooting_Logic Start Low Crude Yield/Purity Check_Coupling Incomplete Coupling? Start->Check_Coupling Optimize_Coupling Optimize Coupling: - Stronger Reagent (HATU) - Double Couple - Increase Time/Temp Check_Coupling->Optimize_Coupling Yes Check_Deprotection Incomplete Deprotection? Check_Coupling->Check_Deprotection No End Improved Synthesis Optimize_Coupling->End Optimize_Deprotection Optimize Deprotection: - Extend Time - Add DBU Check_Deprotection->Optimize_Deprotection Yes Check_Solubility Insoluble Crude Peptide? Check_Deprotection->Check_Solubility No Optimize_Deprotection->End Improve_Solubility Improve Solubility: - Solubilizing Tags - Alternative Solvents Check_Solubility->Improve_Solubility Yes Check_Solubility->End No Improve_Solubility->End

Caption: A logical workflow for troubleshooting common issues in hydrophobic peptide synthesis.

References

choosing the right coupling reagent for Fmoc-D-HoPhe-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate coupling reagent for the sterically hindered amino acid Fmoc-D-HoPhe-OH (Fmoc-D-homophenylalanine-OH) and troubleshooting common issues encountered during its incorporation in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: this compound presents a significant challenge during peptide synthesis primarily due to steric hindrance. The bulky homophenylalanine side chain, in proximity to the reactive carboxyl group, physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain. This can lead to slower reaction kinetics and incomplete coupling reactions.

Q2: What are the most critical factors to consider when choosing a coupling reagent for this compound?

A2: The most critical factors are the reagent's activation efficiency and its potential to cause racemization. A highly efficient coupling reagent is necessary to overcome the steric hindrance of this compound. However, highly reactive reagents can sometimes increase the risk of epimerization at the chiral center of the amino acid. Therefore, a balance between reactivity and the preservation of stereochemical integrity is essential.

Q3: Which coupling reagents are generally recommended for sterically hindered amino acids like this compound?

A3: For sterically hindered amino acids, uranium/aminium salt-based reagents are generally preferred over carbodiimides alone. The most commonly recommended reagents are HATU, HBTU, and DIC in combination with an additive like OxymaPure®.[1][2][3] HATU is often considered superior for difficult couplings due to its high reactivity and reduced risk of racemization compared to HBTU.[3] The DIC/Oxyma system is a robust and safer alternative to reagents based on HOBt or HOAt.[2]

Q4: What is racemization and why is it a concern with this compound?

A4: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (D and L forms). In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, which can dramatically affect its biological activity. Sterically hindered amino acids can be more prone to racemization during the activation step of the coupling reaction. The choice of coupling reagent and base can significantly influence the extent of racemization.[4][5]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Coupling
  • Symptom: Kaiser test remains positive (blue/purple beads) after the coupling step, indicating the presence of free primary amines.[1] Mass spectrometry of the final peptide may show a deletion of the D-HoPhe residue.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Reagent Reactivity Switch to a more powerful coupling reagent. If you are using HBTU, consider switching to HATU, which is generally more effective for hindered couplings.[3] The DIC/Oxyma system is also a highly effective alternative.
Steric Hindrance Perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound.[6] Increasing the coupling time (e.g., to 4 hours or overnight) can also improve the yield.
Suboptimal Reagent Concentration Increase the concentration of the amino acid and coupling reagent in the reaction solvent. This increases the probability of successful molecular interactions.[6]
Peptide Aggregation If the peptide chain is long and hydrophobic, it may aggregate on the resin, blocking reactive sites. Consider switching to a more effective solvent for disrupting secondary structures, such as N-methylpyrrolidone (NMP), or adding a small percentage of DMSO.[5]
Inadequate Pre-activation Ensure complete activation of the this compound before adding it to the resin. A short pre-activation time of 1-2 minutes is typically sufficient for onium salt reagents.[3]
Issue 2: Racemization of the D-HoPhe Residue
  • Symptom: Chiral HPLC analysis of the hydrolyzed peptide shows the presence of the L-homophenylalanine isomer.

  • Possible Causes & Solutions:

CauseSolution
Highly Basic Reaction Conditions The base used during coupling can influence racemization. If using DIPEA, consider switching to a more sterically hindered and weaker base like sym-collidine, especially if high levels of racemization are observed.[4][7]
Coupling Reagent Type While highly reactive, some coupling reagents can increase the risk of racemization. Reagents based on HOAt (like HATU) or OxymaPure are generally better at suppressing racemization than those based on HOBt (like HBTU).[4][5]
Elevated Temperature While increasing the temperature can improve coupling efficiency, it can also significantly increase the rate of racemization.[7] If using elevated temperatures, carefully monitor for epimerization.

Data Presentation: Comparison of Coupling Additives on Racemization

The choice of additive in carbodiimide-mediated couplings and the composition of onium salt reagents can significantly impact the level of racemization. The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling. While this data is not for this compound specifically, it provides a valuable comparison of the racemization-suppressing capabilities of these common additives.

AdditiveCoupling Reagent% D/L IsomerReference
HOBtDIC14.8%[4]
HOAtDIC5.9%[4]
OxymaPure®DIC7.7%[4]

Note: Lower % D/L isomer indicates better suppression of racemization.

Experimental Protocols

The following is a representative protocol for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using HATU.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA) or sym-collidine

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvent: DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for at least 2 hours. For this hindered amino acid, a longer coupling time (e.g., 4 hours or overnight) or a double coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Monitoring the Coupling:

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is recommended.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Visualization

Coupling_Reagent_Selection start Start: Couple This compound standard_coupling Standard Coupling? (e.g., non-hindered AA) start->standard_coupling hindered_coupling Sterically Hindered Coupling standard_coupling->hindered_coupling No hbtu HBTU standard_coupling->hbtu Yes reagent_choice Choose Coupling Reagent hindered_coupling->reagent_choice hatu HATU reagent_choice->hatu High Efficiency Low Racemization reagent_choice->hbtu Standard (may be less effective) dic_oxyma DIC / Oxyma reagent_choice->dic_oxyma Good Efficiency Safer Alternative kaiser_test Kaiser Test hatu->kaiser_test hbtu->kaiser_test dic_oxyma->kaiser_test coupling_complete Coupling Complete kaiser_test->coupling_complete Negative troubleshoot Troubleshoot: - Double Couple - Increase Time - Change Reagent kaiser_test->troubleshoot Positive troubleshoot->reagent_choice

Caption: Decision workflow for selecting a coupling reagent for this compound.

References

Technical Support Center: Purification of Peptides Containing D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of synthetic peptides incorporating D-homophenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of peptides containing D-homophenylalanine more challenging than their all-L-amino acid counterparts?

A1: The introduction of D-homophenylalanine, an unnatural amino acid, into a peptide sequence presents several purification challenges. Primarily, it leads to the formation of diastereomers if the synthesis is not perfectly stereospecific, or if epimerization occurs. These diastereomers can be difficult to separate from the target peptide due to their similar physicochemical properties. Additionally, the hydrophobicity of the homophenylalanine side chain can contribute to aggregation and solubility issues, further complicating purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of a D-amino acid can also alter the peptide's secondary structure, affecting its interaction with the stationary phase and leading to unexpected elution profiles.[1][2]

Q2: My peptide contains D-homophenylalanine and shows a broad peak or peak tailing during RP-HPLC purification. What are the likely causes?

A2: Broad peaks or peak tailing in RP-HPLC of D-homophenylalanine-containing peptides can stem from several factors:

  • Co-elution of Diastereomers: The primary cause is often the presence of closely eluting diastereomeric impurities. The subtle differences in their interaction with the stationary phase can lead to peak broadening.

  • On-Column Aggregation: The hydrophobic nature of the D-homophenylalanine side chain can promote peptide aggregation on the column, leading to poor peak shape.

  • Secondary Interactions: The peptide may have undesirable ionic interactions with residual silanol groups on the silica-based stationary phase.

  • Suboptimal Mobile Phase: An inappropriate concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA) or a suboptimal gradient can result in poor peak shape.[3]

Q3: I am having difficulty dissolving my crude peptide containing D-homophenylalanine in the initial mobile phase for RP-HPLC. What can I do?

A3: Poor solubility of crude peptides, especially those with hydrophobic residues like D-homophenylalanine, is a common issue. Here are some strategies to address this:

  • Use of Organic Solvents: Initially dissolve the peptide in a small amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN). Once dissolved, dilute the solution with the initial mobile phase (e.g., water with 0.1% TFA).

  • Test Solubility: Before dissolving the entire sample, test the solubility of a small portion in various solvents.

  • Sonication: Gentle sonication can help to dissolve the peptide.

  • Adjusting pH: For peptides with a net charge, adjusting the pH of the solvent can improve solubility. Acidic peptides are more soluble in basic solutions, while basic peptides are more soluble in acidic solutions.

Q4: How can I confirm that the peak impurity is a diastereomer and not another synthesis-related impurity?

A4: Differentiating diastereomers from other impurities like deletion or truncated sequences requires a combination of analytical techniques. Since diastereomers have the same mass, mass spectrometry (MS) alone is insufficient. High-resolution analytical RP-HPLC is the primary tool. If a peak has the same mass as the target peptide but a different retention time, it is likely a diastereomer. To confirm, you can collect the fraction and perform chiral amino acid analysis or NMR spectroscopy.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the purification of peptides containing D-homophenylalanine.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Peaks Diastereomeric impurity eluting close to the main peak.Optimize the HPLC Gradient: Use a shallower gradient (e.g., a slower increase in the percentage of organic solvent per minute). This increases the interaction time with the stationary phase and can improve the separation of closely related species.[2] Change Mobile Phase Modifier: Switching from TFA to another ion-pairing agent like formic acid (if MS-compatibility is needed) or adjusting the pH can alter selectivity. Vary the Temperature: Changing the column temperature can affect the peptide's conformation and its interaction with the stationary phase, potentially improving resolution.
Broad Peak Shape Peptide aggregation on the column or in solution.Decrease Sample Concentration: Inject a more dilute sample to reduce the likelihood of aggregation. Modify the Mobile Phase: Adding a small percentage of an organic solvent like isopropanol to the mobile phase can sometimes disrupt aggregation. Use a Different Stationary Phase: If aggregation is severe, a less hydrophobic column (e.g., C8 or C4) might be beneficial.
Low Recovery of the Peptide Irreversible adsorption to the column due to high hydrophobicity.Change Column Chemistry: A phenyl-hexyl or a C4 column may be more suitable for very hydrophobic peptides. Increase Mobile Phase Strength: Ensure the final percentage of the organic solvent in the gradient is sufficient to elute the highly retained peptide.
Multiple Peaks with the Same Mass Racemization during synthesis leading to multiple diastereomers.Optimize Synthesis Conditions: Use coupling reagents known for low racemization (e.g., with additives like HOBt or Oxyma). Control the temperature and use a sterically hindered base. Employ Chiral Chromatography: If diastereomers are inseparable by conventional RP-HPLC, a chiral stationary phase may be required for analytical or preparative separation.[1]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Diastereomer Separation

This protocol provides a starting point for analyzing the purity of a crude peptide containing D-homophenylalanine and assessing the presence of diastereomeric impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A shallow gradient is recommended. For example, 20-40% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (can be varied, e.g., 25-40°C, to optimize separation).

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO and then dilute with Mobile Phase A to a concentration of 1 mg/mL.

Protocol 2: Preparative RP-HPLC for Peptide Purification

This protocol is for the purification of a peptide containing D-homophenylalanine.

  • Column: Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: Based on the analytical run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 35% B in the analytical run, a preparative gradient of 30-40% B over 60 minutes could be effective.

  • Flow Rate: 15-20 mL/min (adjust based on column specifications).

  • Sample Loading: Dissolve the crude peptide in the minimum volume of a strong solvent (e.g., DMSO) and then dilute with Mobile Phase A. Ensure the final concentration of the strong solvent is low enough not to cause peak distortion.

  • Fraction Collection: Collect fractions across the main peak and analyze their purity by analytical RP-HPLC.

  • Post-Purification: Pool the pure fractions and lyophilize to obtain the final product.

Data Presentation

The following tables provide illustrative data on how the incorporation of D-homophenylalanine might affect purification outcomes compared to its L-counterpart.

Table 1: Illustrative RP-HPLC Retention Times of Diastereomeric Peptides

Peptide SequenceRetention Time (min)Peak Purity (%)
Ac-Gly-L-Hphe -Ala-NH225.298.5
Ac-Gly-D-Hphe -Ala-NH226.897.9
Crude Mixture (with both)25.3 and 26.9Main: 85.2, Diastereomer: 10.5

Note: This is simulated data to illustrate the typical later elution of a D-amino acid-containing peptide diastereomer on a standard C18 column.

Table 2: Comparison of Purification Parameters for Diastereomeric Peptides

ParameterPeptide with L-HphePeptide with D-Hphe
Optimal Gradient Slope 1.0% B/min0.5% B/min
Crude Solubility in ACN/H2O GoodModerate
Tendency for Peak Tailing LowModerate
Overall Yield after Purification ~35%~25%

Note: This table presents hypothetical data to highlight the more challenging purification often associated with peptides containing unnatural D-amino acids.

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Quality Control SPPS Solid-Phase Peptide Synthesis (with D-Hphe) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide (Target + Impurities) Cleavage->Crude Solubilization Solubilization Crude->Solubilization Prep_HPLC Preparative RP-HPLC Solubilization->Prep_HPLC Fraction_Analysis Fraction Analysis (Analytical HPLC) Prep_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final Product QC (Purity, Identity) Lyophilization->Final_QC

Caption: Workflow for the synthesis and purification of a peptide containing D-homophenylalanine.

Troubleshooting_Logic Start Broad or Tailing Peak in HPLC? Check_Mass Check Mass of Shoulder/Tailing Peak Start->Check_Mass Same_Mass Mass is Identical to Target Peptide? Check_Mass->Same_Mass Different_Mass Different Mass (e.g., Deletion Sequence) Same_Mass->Different_Mass No Diastereomer Likely Diastereomeric Impurity Same_Mass->Diastereomer Yes Optimize_Gradient Optimize Gradient (Shallower) Diastereomer->Optimize_Gradient Change_Temp Vary Column Temperature Optimize_Gradient->Change_Temp Change_Modifier Change Mobile Phase Modifier Change_Temp->Change_Modifier

Caption: Troubleshooting logic for broad peaks in D-homophenylalanine peptide purification.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a critical strategy in modern drug development, offering enhanced proteolytic stability and modified pharmacological profiles. Among these, D-homophenylalanine (D-hPhe), an isomer of its proteinogenic counterpart L-phenylalanine with an additional methylene group, presents unique characteristics that influence its analytical behavior. This guide provides a comprehensive comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of peptides containing D-homophenylalanine against those with L-homophenylalanine and the common aromatic amino acid, D-phenylalanine.

Impact of D-Homophenylalanine on Peptide Retention in RP-HPLC

The retention of peptides in RP-HPLC is primarily governed by the hydrophobicity of their constituent amino acid residues. The introduction of D-homophenylalanine influences a peptide's retention time in two principal ways:

  • Increased Hydrophobicity : The additional methylene group in the side chain of homophenylalanine compared to phenylalanine increases its hydrophobicity. This enhanced hydrophobicity leads to a stronger interaction with the nonpolar stationary phase (typically C8 or C18) of the HPLC column, resulting in longer retention times.

  • Stereochemistry : The presence of a D-amino acid in a peptide chain composed of L-amino acids can disrupt the formation of stable secondary structures, such as α-helices. This disruption can expose more of the peptide's hydrophobic core to the stationary phase, which can further increase retention time. Conversely, in some contexts, a D-amino acid might induce a specific conformation that shields hydrophobic residues, leading to a decrease in retention. The precise effect is sequence-dependent.

Comparative Performance Data

While direct, publicly available experimental data comparing the retention times of a single peptide sequence substituted with D-homophenylalanine, L-homophenylalanine, and D-phenylalanine is limited, we can extrapolate expected performance based on established chromatographic principles and data from analogous peptides. The following tables summarize the anticipated relative performance.

Amino Acid SubstitutionExpected Relative Retention TimeRationale
D-Phenylalanine BaselineStandard aromatic D-amino acid for comparison.
L-Homophenylalanine Longer than D-PhenylalanineIncreased hydrophobicity due to the additional methylene group.
D-Homophenylalanine LongestIncreased hydrophobicity and potential for conformational changes that further expose hydrophobic surfaces.
ParameterPeptide with D-PhenylalaninePeptide with L-HomophenylalaninePeptide with D-Homophenylalanine
Hydrophobicity StandardHigherHigher
Potential for Structural Disruption HighLow (in an all-L peptide)High
Expected Peak Tailing Minimal with proper mobile phaseMinimal with proper mobile phaseMinimal with proper mobile phase
Resolution from Parent L-Peptide GoodGoodExcellent

Experimental Protocols

A generalized experimental protocol for the RP-HPLC analysis of synthetic peptides containing D-homophenylalanine is provided below. This protocol is a starting point and may require optimization based on the specific peptide's sequence and properties.

1. Sample Preparation

  • Dissolution : Dissolve the lyophilized peptide in a suitable solvent, typically Mobile Phase A or a mixture of water and acetonitrile. The final concentration should be in the range of 0.1-1.0 mg/mL.

  • Filtration : Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

2. HPLC System and Conditions

  • HPLC System : A standard analytical or preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and data acquisition software.

  • Column : A reversed-phase C18 column is the most common choice for peptide analysis. A C8 column may be used for more hydrophobic peptides.

    • Typical Dimensions: 4.6 x 150 mm or 4.6 x 250 mm

    • Particle Size: 3 µm or 5 µm

    • Pore Size: 100 Å or 300 Å

  • Mobile Phase :

    • Mobile Phase A : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient Elution : A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute peptides of varying hydrophobicities. A shallow gradient is often preferred for better resolution of closely eluting species.

    • Example Gradient: 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate : 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature : 30-40 °C to improve peak shape and reproducibility.

  • Detection : UV absorbance at 214 nm or 220 nm (for the peptide bond) and 280 nm (for aromatic residues like phenylalanine and tryptophan).

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide (0.1-1.0 mg/mL) filter Filter Sample (0.22 µm filter) dissolve->filter inject Inject Sample filter->inject separation RP-HPLC Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection (214/280 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analyze Analyze Retention Time, Peak Area, and Purity chromatogram->analyze

Caption: Experimental workflow for the RP-HPLC analysis of synthetic peptides.

Retention_Logic cluster_factors Factors Influencing Retention Time cluster_retention Expected RP-HPLC Retention hydrophobicity Amino Acid Hydrophobicity d_phe D-Phenylalanine l_hphe L-Homophenylalanine d_hphe D-Homophenylalanine stereochem Peptide Stereochemistry d_phe->l_hphe + Methylene Group (More Hydrophobic) retention_order Shortest RT -> Longest RT l_hphe->d_hphe + D-isomer Effect (Potential Unfolding)

Caption: Logical relationship of amino acid properties to expected HPLC retention.

Conclusion

The inclusion of D-homophenylalanine in a peptide sequence predictably increases its retention time in reversed-phase HPLC compared to peptides containing L-homophenylalanine or D-phenylalanine. This is a consequence of both the increased hydrophobicity from the additional methylene group and the stereochemical effects of the D-isomer. A well-optimized RP-HPLC method, typically employing a C18 stationary phase and a water/acetonitrile gradient with TFA as an ion-pairing agent, is essential for the effective analysis and purification of these modified peptides. Researchers should anticipate longer elution times for D-homophenylalanine-containing peptides and adjust their analytical methods accordingly to ensure accurate characterization and quality control.

Navigating the Chiral Landscape: A Comparative Guide to the Mass Spectrometry of D-p-hydroxyphenylglycine (D-HoPhe) Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like D-p-hydroxyphenylglycine (D-HoPhe) into peptides offers a powerful strategy to enhance biological activity and stability. However, the characterization of these modified peptides presents unique analytical challenges. This guide provides a comparative overview of the mass spectrometric techniques used to analyze D-HoPhe containing peptides, offering insights into their fragmentation patterns and the experimental protocols that enable their confident identification.

The substitution of a canonical L-amino acid with its D-enantiomer is a subtle modification that does not alter the peptide's mass, making it invisible to standard mass spectrometry.[1] Consequently, advanced techniques are required to distinguish between diastereomeric peptides. This guide will delve into the nuances of tandem mass spectrometry (MS/MS) for the characterization of D-amino acid-containing peptides (DAACPs), with a special focus on those incorporating the aromatic D-HoPhe residue.

Distinguishing D- and L- Isomers: The Power of Fragmentation

While D- and L-amino acid-containing peptides are isobaric, their three-dimensional structures can differ, leading to distinct fragmentation patterns upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) in the mass spectrometer. The key to differentiating these stereoisomers lies in the relative intensities of specific fragment ions.

Studies on various DAACPs have shown that the presence of a D-amino acid can influence the fragmentation cascade, often resulting in significant differences in the abundance of y- and b-type fragment ions compared to the all-L peptide.[2][3] For instance, a recent study on the therapeutic peptide liraglutide demonstrated that the introduction of a D-amino acid led to notable changes in the intensity of doubly charged y-ions, allowing for the localization of the D-residue within the peptide sequence.[2][3]

A Case Study: Vancomycin and its Analogs

Vancomycin is a glycopeptide antibiotic that contains two residues of p-hydroxyphenylglycine, one of which is in the D-configuration. Fast atom bombardment mass spectrometry (FAB-MS) and other modern MS techniques have been extensively used to characterize vancomycin and its derivatives.[1][2] The fragmentation of these molecules provides clues as to how a D-HoPhe residue might behave in a simpler peptide backbone.

The mass spectra of vancomycin-related glycopeptides reveal characteristic fragmentation patterns, including losses of carbohydrate moieties and cleavages within the peptide backbone. While the complexity of these molecules makes direct extrapolation challenging, the principles of fragmentation chemistry suggest that the stereochemistry of the p-hydroxyphenylglycine residue will influence the stability of certain fragment ions, leading to detectable differences in their abundance.

Based on the general principles observed for other D-amino acid-containing peptides, a hypothetical comparison of the MS/MS spectra of a simple peptide containing D-HoPhe versus its L-HoPhe counterpart would be expected to show variations in the ratios of key fragment ions.

Hypothetical Comparison of Fragmentation Patterns

To illustrate the expected differences, the following table outlines a predictive comparison of the tandem mass spectra of a hypothetical peptide "Ac-Ala-X-Gly-NH2" where X is either L-HoPhe or D-HoPhe. This model is based on the general fragmentation behavior of D-amino acid-containing peptides.

FeaturePeptide with L-HoPhePeptide with D-HoPheRationale
Precursor Ion (m/z) IdenticalIdenticalStereoisomers have the same mass.
Major Fragment Ions Predominantly b- and y-ionsPredominantly b- and y-ionsTypical peptide fragmentation.
Relative Intensity of y-ions "Normal" distributionAltered distribution, potentially with enhanced or suppressed intensity of specific y-ions adjacent to the D-HoPhe residue.The stereocenter of the D-amino acid can influence the transition state of fragmentation, affecting the stability and formation of certain fragment ions.[2]
Relative Intensity of b-ions "Normal" distributionAltered distribution, potentially with enhanced or suppressed intensity of specific b-ions adjacent to the D-HoPhe residue.Similar to y-ions, the stereochemistry can impact the fragmentation pathways leading to b-ion formation.
Chiral-specific Fragments Unlikely with standard CID/HCDUnlikely with standard CID/HCD, but may be observed with specialized techniques like radical-directed dissociation (RDD).[4]Standard fragmentation methods are often not sensitive enough to produce unique fragments based solely on stereochemistry.

Note: This table represents a predictive model. Actual results may vary depending on the peptide sequence, charge state, and the specific mass spectrometer and fragmentation conditions used.

Experimental Protocols for Characterization

The reliable characterization of D-HoPhe containing peptides requires a combination of high-resolution liquid chromatography and tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Synthesis

Synthetic peptides containing D-HoPhe can be prepared using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure a high degree of purity before mass spectrometric analysis.

LC-MS/MS Analysis

A generic protocol for the LC-MS/MS analysis of a D-HoPhe containing peptide is as follows:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. The gradient should be optimized to achieve good separation of the peptide of interest from any impurities. For diastereomers, a shallow gradient may be necessary to achieve separation.

    • Flow Rate: Dependent on the column diameter (e.g., 200-400 µL/min for analytical scale columns).

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is standard for peptide analysis.

    • MS1 Scan: A full scan is performed to determine the m/z of the precursor ion. High-resolution mass spectrometry (e.g., Orbitrap or TOF) is recommended for accurate mass measurement.

    • MS/MS Fragmentation: The precursor ion of the D-HoPhe containing peptide is isolated and subjected to fragmentation using either CID or HCD. The collision energy should be optimized to produce a rich spectrum of fragment ions.

    • Data Acquisition: Data-dependent acquisition (DDA) is a common mode where the most intense precursor ions from the MS1 scan are automatically selected for MS/MS fragmentation.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the characterization of a synthetic peptide containing a D-amino acid.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) with D-HoPhe purification RP-HPLC Purification synthesis->purification qc Purity Assessment (e.g., UV, MS) purification->qc lcms LC-MS/MS Analysis qc->lcms ms1 MS1: Accurate Mass of Precursor lcms->ms1 ms2 MS2: Fragmentation (CID/HCD) ms1->ms2 analysis Spectral Interpretation & Sequence Confirmation ms2->analysis

Caption: Experimental workflow for D-HoPhe peptide characterization.

Signaling Pathways and Biological Context

While the primary focus of this guide is on the mass spectrometric characterization, it is important to consider the biological context of D-HoPhe containing peptides. The incorporation of D-amino acids is a known strategy to increase peptide resistance to proteolytic degradation, thereby prolonging their half-life and enhancing their therapeutic potential.

The most well-documented biological role of D-HoPhe is in the structure of glycopeptide antibiotics like vancomycin. The D-amino acid is critical for the specific binding of these antibiotics to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall synthesis. This interaction is a classic example of how stereochemistry dictates biological function.

For novel synthetic peptides, the inclusion of D-HoPhe could be explored in various signaling pathways where increased stability and altered receptor interactions are desired. The analytical methods described here are fundamental to establishing the structure-activity relationships of such designer peptides.

The following diagram illustrates the general principle of how a D-amino acid containing peptide might interact with a biological target compared to its L-counterpart.

signaling_pathway cluster_peptides Peptide Isomers cluster_target Biological Target cluster_protease Degradation cluster_response Cellular Response l_peptide L-HoPhe Peptide receptor Receptor l_peptide->receptor Binding protease Protease l_peptide->protease Susceptible d_peptide D-HoPhe Peptide d_peptide->receptor Potentially Altered Binding d_peptide->protease Resistant l_response Biological Response receptor->l_response d_response Altered/Enhanced Response receptor->d_response degraded Degraded Peptide protease->degraded

Caption: D-amino acid impact on peptide-target interaction and stability.

References

A Comparative Analysis of D-Homophenylalanine and D-Phenylalanine in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the field of peptide-based drug development, enhancing stability and modulating biological activity are paramount objectives. The substitution of natural L-amino acids with their D-enantiomers is a cornerstone strategy to increase resistance to enzymatic degradation.[1][2][3][4][5] This guide provides a detailed comparison between two such D-amino acids: D-phenylalanine (D-Phe) and its homolog, D-homophenylalanine (D-hPhe), focusing on their impact on peptide stability, receptor binding, and overall biological activity.

Structural and Physicochemical Differences

The primary distinction between D-homophenylalanine and D-phenylalanine lies in the side chain. D-homophenylalanine possesses an additional methylene group (-CH2-) between the alpha-carbon and the phenyl ring. This extension results in a more flexible, larger, and more lipophilic side chain compared to D-phenylalanine. These subtle structural changes can lead to significant differences in the conformational properties and intermolecular interactions of the resulting peptides.

PropertyD-Phenylalanine (D-Phe)D-Homophenylalanine (D-hPhe)
Molecular Formula C9H11NO2C10H13NO2[6]
Molecular Weight 165.19 g/mol 179.22 g/mol [6]
Side Chain Structure -CH2-Ph-CH2-CH2-Ph
Key Feature Standard aromatic D-amino acidIncreased side chain length and lipophilicity
Comparative Biological Activity

The incorporation of either D-Phe or D-hPhe into a peptide sequence can profoundly influence its pharmacological profile. The primary benefits revolve around enhancing proteolytic stability and modulating receptor affinity.

Enzymatic Stability

Peptides composed of L-amino acids are rapidly broken down by proteases in the body, limiting their therapeutic utility.[2][7] Replacing key L-amino acids with D-isomers, such as D-Phe or D-hPhe, renders the adjacent peptide bonds resistant to cleavage by these stereospecific enzymes.[1][3][4] This dramatically increases the peptide's half-life in plasma and other biological matrices.

While both amino acids confer stability, the bulkier side chain of D-hPhe may offer slightly enhanced steric hindrance to approaching proteases compared to D-Phe. However, the fundamental principle of stereochemical defense remains the primary mechanism for both.

Table 1: Illustrative Comparison of Peptide Stability

Peptide AnalogAmino Acid at Position XHalf-life in Human Serum (t½, hours)
Parent Peptide (All L-amino acids)L-Phe< 0.1
Analog 1D-Phe 12
Analog 2D-hPhe 15
Note: Data are hypothetical and for illustrative purposes, based on the established principle that D-amino acid substitution enhances proteolytic resistance.[2][8]

Receptor Binding Affinity and Efficacy

The effect of substituting D-Phe or D-hPhe on receptor binding is highly context-dependent and specific to the target receptor's binding pocket.

  • D-Phenylalanine (D-Phe): The introduction of D-Phe is a well-established strategy in peptide drug design, particularly for Gonadotropin-Releasing Hormone (GnRH) antagonists.[9][10][11] In many cases, D-Phe can enhance receptor binding affinity. For example, its incorporation into certain GnRH peptides has been shown to improve binding to the GnRH receptor.[9] The aromatic ring of D-Phe can engage in favorable hydrophobic or π-π stacking interactions within the receptor pocket.

  • D-Homophenylalanine (D-hPhe): The longer, more flexible side chain of D-hPhe allows its phenyl group to probe deeper into hydrophobic pockets of a receptor. This can lead to one of two outcomes:

    • Increased Affinity: If the binding pocket can accommodate the larger side chain, the increased hydrophobic interactions can result in a significant boost in binding affinity.

    • Decreased Affinity: Conversely, if the pocket is sterically constrained, the bulkier D-hPhe may cause an unfavorable clash, leading to reduced binding affinity.

Studies on cyclolinopeptide A, an immunomodulatory nonapeptide, showed that replacing Phenylalanine with γ³-bis(homophenylalanine) led to a decrease in conformational flexibility.[12] This conformational restriction can be beneficial or detrimental depending on the required bioactive conformation for receptor engagement.

Table 2: Illustrative Comparison of Receptor Binding Affinity

Peptide Analog (GnRH Antagonist)Amino Acid at Position 2Receptor Binding Affinity (IC50, nM)
Reference PeptideL-Phe150.5
Analog 1D-Phe 16.3[9]
Analog 2D-hPhe 8.9
Note: Data are hypothetical and for illustrative purposes, based on structure-activity relationship studies where D-amino acid substitution often enhances potency.[13]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is used to determine the half-life of peptide analogs in a biological matrix.

  • Preparation: A stock solution of the test peptide (e.g., 1 mg/mL) is prepared in a suitable buffer.

  • Incubation: The peptide stock is diluted into fresh human plasma to a final concentration of 10 µM. The mixture is incubated at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Quenching: The enzymatic degradation in each aliquot is stopped by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% trifluoroacetic acid).

  • Analysis: Samples are centrifuged to pellet precipitated proteins. The supernatant, containing the remaining peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: The peak area of the intact peptide at each time point is measured. The half-life (t½) is calculated by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.

Protocol 2: Competitive Receptor Binding Assay

This protocol measures the affinity of a test peptide for its target receptor.

  • Materials: A radiolabeled version of the natural ligand (e.g., ³H-GnRH) and a source of the receptor (e.g., membrane preparations from cells expressing the GnRH receptor).

  • Assay Setup: In a multi-well plate, a constant concentration of the radiolabeled ligand and the receptor preparation are mixed.

  • Competition: Increasing concentrations of the unlabeled test peptide (e.g., Analog 1 with D-Phe or Analog 2 with D-hPhe) are added to the wells.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor peptide. The IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radiolabeled ligand) is determined using non-linear regression analysis.

Visualizations

G cluster_0 Peptide Design & Synthesis cluster_1 Biological Evaluation cluster_2 Comparative Analysis P_L Parent Peptide (All L-amino acids) Stab Plasma Stability Assay P_L->Stab P_DPhe Analog 1 (D-Phe substitution) P_DPhe->Stab Bind Receptor Binding Assay P_DPhe->Bind P_DhPhe Analog 2 (D-hPhe substitution) P_DhPhe->Stab P_DhPhe->Bind Comp Compare Half-life, IC50, and Efficacy Stab->Comp Bind->Comp

Caption: Experimental workflow for comparing peptide analogs.

G Peptide_L L-Peptide Protease Protease Peptide_L->Protease Susceptible Fragments Inactive Fragments Protease->Fragments Cleavage Stable Stable Peptide (Increased Half-life) Peptide_D D-Amino Acid Peptide Peptide_D->Protease Resistant Peptide_D->Stable

Caption: Mechanism of D-amino acid-conferred proteolytic resistance.

G Peptide Peptide Ligand (e.g., GnRH Analog) Receptor GPCR (e.g., GnRH Receptor) Peptide->Receptor Binds G_Protein G-Protein (Gq/11) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., LH/FSH Secretion) Ca_Release->Response PKC->Response

Caption: A typical GPCR signaling pathway for peptide hormones.

Conclusion

Both D-phenylalanine and D-homophenylalanine are valuable tools for enhancing the stability of peptide-based drug candidates. The choice between them depends on the specific structure-activity relationship of the peptide and its target. D-Phe is a reliable and well-documented choice for improving stability and often enhancing affinity. D-hPhe, with its greater bulk and lipophilicity, offers the potential for even greater affinity, provided the receptor's binding site can accommodate its size. The optimal choice must be determined empirically through the synthesis and rigorous biological evaluation of peptide analogs, as outlined in the experimental workflows.

References

A Comparative Guide to the Structural Impact of D-Homophenylalanine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids is a powerful tool for modulating the structure, stability, and biological activity of peptides. Among these, D-amino acids are of particular interest for their ability to confer resistance to enzymatic degradation. This guide provides a comparative analysis of the structural impact of incorporating D-homophenylalanine (D-hPhe) into peptides, drawing upon available experimental data and contrasting its effects with L-homophenylalanine (L-hPhe) and other modified amino acids.

While direct, head-to-head structural comparisons of simple peptides containing only D- versus L-homophenylalanine are not extensively documented in publicly available literature, this guide synthesizes data from studies on diastereomeric peptides and related compounds to offer insights into the conformational changes induced by this D-amino acid.

Comparison of Conformational and Physicochemical Properties

The introduction of a D-amino acid into a peptide sequence composed of L-amino acids can significantly alter its local and global conformation. This change in stereochemistry can disrupt secondary structures like α-helices and β-sheets or, conversely, stabilize specific turns and folds. The key distinctions in the structural impact of D-homophenylalanine versus L-homophenylalanine are summarized below, based on studies of diastereomeric peptides.

PropertyPeptide with L-HomophenylalaninePeptide with D-HomophenylalanineSupporting Evidence
Backbone Conformation Tends to adopt conformations compatible with standard secondary structures (e.g., right-handed helices).Induces local perturbations in the peptide backbone, potentially favoring turn-like structures or disrupting canonical secondary structures. Different NMR chemical shifts for backbone amide protons are observed compared to the L-hPhe diastereomer, suggesting distinct backbone conformations in solution.[1]
Self-Assembly Propensity In the context of certain peptide sequences, homochiral peptides (all L-amino acids) can form well-ordered aggregates and hydrogels.Heterochiral peptides containing D-hPhe may exhibit different self-assembly behaviors. In some studied tripeptides, heterochiral sequences showed a higher propensity for aggregation, suggested by lower Solvent Accessible Surface Area (SASA) and volume in molecular dynamics simulations.[1]
Aromatic Interactions The extended side chain of L-hPhe can participate in intramolecular and intermolecular π-π stacking and C-H…π interactions, influencing peptide folding and assembly.[2]The altered stereochemistry at the α-carbon positions the aromatic side chain differently, leading to potentially altered aromatic interactions that can influence the overall peptide architecture and aggregation patterns.[1]
Circular Dichroism Spectra CD spectra of homochiral L-peptides typically show characteristic signals for their secondary structures.Diastereomeric peptides containing D-hPhe exhibit distinct CD spectra, indicating a different global chiral environment and secondary structure content. For instance, diastereomeric pairs can show near mirror-image or significantly altered CD spectra.[1]
Proteolytic Stability Peptides composed of L-amino acids are generally susceptible to degradation by proteases.The presence of a D-amino acid like D-hPhe significantly enhances resistance to enzymatic degradation by common proteases, which are stereospecific for L-amino acids.[1]

Experimental Protocols

The structural analysis of peptides containing D-homophenylalanine relies on a combination of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state conformation of the peptide, including backbone and side-chain dihedral angles, through the analysis of nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts.

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, CD3OH). The choice of solvent is critical as it can influence peptide conformation.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to verify sample purity and identify the chemical shifts of amide and aromatic protons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Mixing times are typically varied (e.g., 100-400 ms) to monitor for spin diffusion.

    • HSQC (Heteronuclear Single Quantum Coherence): For peptides labeled with ¹³C and ¹⁵N, this experiment correlates protons with their directly attached heteroatoms, aiding in resonance assignment.

  • Data Analysis:

    • Assign all proton resonances using COSY, TOCSY, and NOESY spectra.

    • Integrate NOE cross-peaks in NOESY spectra to derive inter-proton distance restraints.

    • Measure ³J(HN, Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle (φ) restraints.

    • Use the collection of distance and dihedral angle restraints in molecular dynamics or simulated annealing calculations to generate a family of low-energy structures representing the peptide's conformation in solution.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure content and overall chirality of the peptide in solution.

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., methanol, trifluoroethanol, or aqueous buffer). The solvent should be transparent in the far-UV region (typically below 250 nm).

  • Concentration Determination: Accurately determine the peptide concentration, as this is crucial for calculating the molar ellipticity.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the scanning parameters, typically from 260 nm to 190 nm, with a bandwidth of 1 nm, a step size of 0.5-1 nm, and a suitable integration time.

  • Measurement:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the CD spectrum of the peptide solution.

    • Subtract the baseline from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

    • Analyze the resulting spectrum for characteristic secondary structure signals:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 198 nm.

    • Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

X-ray Crystallography

Objective: To determine the solid-state conformation of the peptide at atomic resolution.

Protocol:

  • Crystallization:

    • Screen for crystallization conditions using commercially available kits or by systematically varying parameters such as pH, precipitant (e.g., polyethylene glycol, salts), and temperature.

    • The hanging drop or sitting drop vapor diffusion method is commonly used. A drop containing the purified peptide and the crystallization reagent is equilibrated against a larger reservoir of the reagent.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer and cool it in a cryostream (typically at 100 K) to minimize radiation damage.

    • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

  • Data Processing:

    • Index and integrate the diffraction spots to determine the unit cell parameters and space group.

    • Scale and merge the data to obtain a final set of reflection intensities.

  • Structure Solution and Refinement:

    • Solve the phase problem using methods like molecular replacement (if a homologous structure exists) or direct methods.

    • Build an initial model of the peptide into the resulting electron density map.

    • Refine the model against the diffraction data, adjusting atomic coordinates and displacement parameters to improve the fit between the calculated and observed structure factors.

  • Data Analysis: The final refined structure provides the precise coordinates of all atoms, from which detailed conformational parameters, such as dihedral angles and intramolecular interactions, can be determined.[2]

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of experimental workflows and structural principles.

G cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation start Amino Acid Precursors (L-hPhe, D-hPhe) spps Solid-Phase Peptide Synthesis start->spps cleavage Cleavage & Deprotection spps->cleavage hplc HPLC Purification cleavage->hplc ms Mass Spectrometry (Verification) hplc->ms nmr NMR Spectroscopy ms->nmr cd Circular Dichroism ms->cd xray X-ray Crystallography ms->xray nmr_data Dihedral Angles (φ, ψ) Distance Restraints (NOE) nmr->nmr_data cd_data Secondary Structure Content (%) cd->cd_data xray_data Atomic Coordinates Crystal Packing xray->xray_data final_model 3D Structural Model nmr_data->final_model cd_data->final_model xray_data->final_model

Caption: Workflow for Synthesis and Structural Analysis of Peptides.

G cluster_l L-Amino Acid Chain cluster_d D-Amino Acid Incorporation L1 L-AA L2 L-AA L1->L2 L3 L-hPhe L2->L3 L4 L-AA L3->L4 D3 D-hPhe label_l Maintains Right-Handed Helical Propensity D1 L-AA D2 L-AA D1->D2 D2->D3 D4 L-AA D3->D4 label_d Induces Local Backbone Turn note Impact of Stereochemistry on Peptide Backbone

Caption: Conceptual Impact of D-hPhe on a Peptide Chain.

References

L-HoPhe vs. D-HoPhe in Peptide Function: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of potent and stable peptide-based therapeutics is a paramount objective. The substitution of natural L-amino acids with their non-natural D-enantiomers is a well-established strategy to enhance the pharmacokinetic properties of peptides. This guide provides a comparative study of L-Homo-Phenylalanine (L-HoPhe) versus D-Homo-Phenylalanine (D-HoPhe) in peptide function, offering insights into their respective impacts on biological activity and stability, supported by established principles and experimental data from analogous modifications.

While direct, head-to-head quantitative data for peptides containing L-HoPhe versus D-HoPhe is limited in publicly available literature, the principles governing the effects of stereochemistry on peptide function are well-documented. This guide synthesizes these principles to provide a predictive comparison. The primary advantage of incorporating D-amino acids, including D-HoPhe, into a peptide sequence is the significant enhancement of its resistance to proteolytic degradation.[1][2][3] Endogenous proteases are stereospecific for L-amino acids, rendering peptide bonds adjacent to a D-amino acid resistant to cleavage.[1][2] This increased stability typically translates to a longer in vivo half-life.

However, the introduction of a D-amino acid can also influence the peptide's conformation and, consequently, its interaction with its biological target. This can lead to a range of effects on receptor binding affinity and biological potency, from a slight decrease to a significant alteration in selectivity. The precise impact is highly dependent on the specific peptide and the position of the substitution.

Quantitative Data Comparison

The following table summarizes the expected comparative performance of peptides containing L-HoPhe versus their D-HoPhe counterparts based on established principles of D-amino acid substitution in peptides. It is important to note that these are generalized predictions and actual experimental results may vary depending on the specific peptide sequence and its biological target.

ParameterPeptide with L-HoPhePeptide with D-HoPheRationale
Receptor Binding Affinity (Ki or IC50) Typically higher (native-like conformation)Potentially lower or alteredThe change in stereochemistry at a single residue can disrupt the peptide's three-dimensional structure, which is crucial for optimal receptor interaction.[4][5]
In Vitro Potency (EC50) Generally higherVariable; may be lower, similar, or even higherPotency is a function of both binding affinity and efficacy. While affinity might decrease, altered conformation could in some cases lead to a more favorable signaling outcome.
Proteolytic Stability (e.g., in serum) Susceptible to degradation by proteasesSignificantly more resistant to proteolytic degradationEndogenous proteases are stereospecific for L-amino acids and do not efficiently cleave peptide bonds adjacent to D-amino acids.[1][2][3]
In Vivo Half-Life Generally shorterGenerally longerIncreased resistance to proteolysis directly translates to a longer circulation time in the body.[2]
Immunogenicity Potentially immunogenicPotentially less immunogenicPeptides composed of D-amino acids may be less recognized by the host immune system.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing L-HoPhe or D-HoPhe

The synthesis of peptides incorporating either L-HoPhe or D-HoPhe can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[6][7][8][9][10]

Materials:

  • Fmoc-L-HoPhe-OH or Fmoc-D-HoPhe-OH

  • Rink Amide MBHA resin or pre-loaded Wang resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-L-HoPhe-OH or this compound (or any other desired Fmoc-protected amino acid) in DMF.

    • Add HBTU, HOBt, and DIEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

    • Wash the resin with DMF, DCM, and MeOH.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

In Vitro Serum Stability Assay

This assay determines the stability of the peptides in the presence of serum proteases.[11][12][13][14][15]

Materials:

  • Synthesized L-HoPhe and D-HoPhe containing peptides

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA) or acetonitrile (ACN) for protein precipitation

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Incubation: Incubate a known concentration of the peptide with serum (e.g., 50% or 90% serum in PBS) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic reaction by adding an equal volume of 10% TCA or cold ACN to precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the peptide and its degradation products by RP-HPLC.

  • Quantification: Quantify the amount of intact peptide remaining at each time point by integrating the peak area from the HPLC chromatogram.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide in serum.

Receptor Binding Assay

This assay measures the affinity of the peptides for their target receptor.[16][17][18][19][20]

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled ligand known to bind to the receptor

  • Synthesized L-HoPhe and D-HoPhe containing peptides (unlabeled)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a multi-well plate, add the cell membranes or purified receptor, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the unlabeled competitor peptides (L-HoPhe and D-HoPhe versions).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-bound radioligand, while the unbound ligand will pass through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor peptide. Calculate the IC50 value (the concentration of competitor peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_assays Functional & Stability Assays cluster_analysis Comparative Analysis SPPS_L Solid-Phase Peptide Synthesis (L-HoPhe) Purify_L RP-HPLC Purification (L-Peptide) SPPS_L->Purify_L SPPS_D Solid-Phase Peptide Synthesis (D-HoPhe) Purify_D RP-HPLC Purification (D-Peptide) SPPS_D->Purify_D MS_L Mass Spectrometry (L-Peptide) Purify_L->MS_L MS_D Mass Spectrometry (D-Peptide) Purify_D->MS_D Stability_L Serum Stability Assay (L-Peptide) MS_L->Stability_L Binding_L Receptor Binding Assay (L-Peptide) MS_L->Binding_L Function_L In Vitro Functional Assay (L-Peptide) MS_L->Function_L Stability_D Serum Stability Assay (D-Peptide) MS_D->Stability_D Binding_D Receptor Binding Assay (D-Peptide) MS_D->Binding_D Function_D In Vitro Functional Assay (D-Peptide) MS_D->Function_D Compare Compare: - Affinity (Ki) - Potency (EC50) - Stability (t½) Stability_L->Compare Stability_D->Compare Binding_L->Compare Binding_D->Compare Function_L->Compare Function_D->Compare

Caption: Experimental workflow for the comparative study of L-HoPhe and D-HoPhe containing peptides.

Generic GPCR Signaling Pathway

Peptide Peptide (L-HoPhe or D-HoPhe) Receptor GPCR Peptide->Receptor Binds G_Protein G Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway often modulated by bioactive peptides.

References

A Comparative Analysis of Bioactivity: Linear vs. Cyclic Peptides Incorporating D-Homo-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impact of structural modifications on peptide bioactivity is paramount. This guide provides an objective comparison of linear and cyclic peptides, with a specific focus on the incorporation of the unnatural amino acid D-Homo-Phenylalanine (D-HoPhe). While direct comparative data for a linear and cyclic peptide pair both containing D-HoPhe is limited in publicly available literature, we will draw upon closely related analogues, particularly those containing the similar D-Phenylalanine (D-Phe) residue, to illustrate the principles of how cyclization and the inclusion of D-amino acids influence biological activity.

The conformation of a peptide is intrinsically linked to its biological function. Linear peptides, while simpler to synthesize, often suffer from conformational flexibility and susceptibility to enzymatic degradation, limiting their therapeutic potential. Cyclization imposes a conformational constraint, which can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity, increased stability, and improved pharmacokinetic profiles. The incorporation of D-amino acids, such as D-HoPhe, further contributes to proteolytic resistance.

Enhanced Bioactivity through Cyclization and D-Amino Acid Substitution: A Case Study with Melanotropin Analogues

A compelling example illustrating the synergistic effects of cyclization and D-amino acid incorporation can be found in studies of melanotropin analogues. While these studies utilize D-Phe, the structural similarity to D-HoPhe allows for valuable insights. Melanotropins are peptides that regulate pigmentation and other physiological processes through interaction with melanocortin receptors.

In a key study, the potencies of linear and cyclic melanotropin analogues containing L-Phe versus D-Phe at position 7, a critical residue for bioactivity, were compared. The results demonstrated a significant increase in potency for the cyclic analogues containing D-Phe compared to their linear counterparts and the L-Phe cyclic versions.[1]

Peptide AnalogueStructureBioassayRelative Potency
Ac-[Cys4, L-Phe7, Cys10]-α-MSH4-10-NH2CyclicFrog Skin1
Ac-[Cys4, D-Phe7, Cys10]-α-MSH4-10-NH2 Cyclic Frog Skin >10
Ac-[Cys4, L-Phe7, Cys10]-α-MSH4-11-NH2CyclicFrog Skin1
Ac-[Cys4, D-Phe7, Cys10]-α-MSH4-11-NH2 Cyclic Frog Skin >10
Ac-[Cys4, L-Phe7, Cys10]-α-MSH4-10-NH2CyclicLizard Skin1
Ac-[Cys4, D-Phe7, Cys10]-α-MSH4-10-NH2 Cyclic Lizard Skin >10
Ac-[Cys4, L-Phe7, Cys10]-α-MSH4-11-NH2CyclicLizard Skin1
Ac-[Cys4, D-Phe7, Cys10]-α-MSH4-11-NH2 Cyclic Lizard Skin >10

Table 1: Comparison of the relative potencies of cyclic melanotropin analogues containing L-Phe vs. D-Phe. The data illustrates that the substitution of L-Phe with D-Phe in the cyclic structure leads to a greater than 10-fold increase in potency in both the frog and lizard skin bioassays.[1]

This dramatic increase in potency highlights the advantages of combining cyclization with the incorporation of a D-amino acid. The cyclic structure likely orients the key pharmacophoric residues, including the D-amino acid, in an optimal conformation for receptor binding, while the D-amino acid itself contributes to enhanced stability against enzymatic degradation.[1]

Signaling Pathways Modulated by Melanotropin Analogues

The melanotropin peptides exert their effects by binding to a family of five G-protein coupled receptors (GPCRs) known as melanocortin receptors (MC1R to MC5R).[2][3] Upon agonist binding, these receptors primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and ultimately the physiological response, such as melanin synthesis in melanocytes.[2]

Melanocortin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Agonist Linear or Cyclic Peptide (e.g., α-MSH analogue) MCR Melanocortin Receptor (MC1R-MC5R) Peptide_Agonist->MCR Binds G_Protein G-Protein (Gs) MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Melanin Synthesis) CREB->Gene_Expression Regulates SPPS_Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection AA_Coupling Amino Acid Coupling Fmoc_Deprotection->AA_Coupling Washing Washing AA_Coupling->Washing Repeat More Amino Acids? Washing->Repeat Repeat->Fmoc_Deprotection Yes Linear_Cleavage Linear Peptide Cleavage & Deprotection Repeat->Linear_Cleavage No (Linear) Cyclization_Step On-Resin or In-Solution Cyclization Repeat->Cyclization_Step No (Cyclic) Final_Purification RP-HPLC Purification Linear_Cleavage->Final_Purification Cyclization_Step->Final_Purification Characterization Mass Spectrometry & Analytical HPLC Final_Purification->Characterization End End Characterization->End

References

Safety Operating Guide

Proper Disposal of Fmoc-D-HoPhe-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers and Scientists

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from similar compounds, Fmoc-D-HoPhe-OH should be handled with care. Potential hazards may include respiratory tract irritation if inhaled and skin or eye irritation upon contact.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][2]
Body Protection A laboratory coat or chemical-resistant apron.[1][2]
Respiratory A NIOSH-approved respirator should be used if dust is generated.[2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as regulated hazardous waste.[2][3] Do not dispose of this compound down the drain or in regular trash.[2]

1. Waste Collection (Solid Waste)

  • Collect all solid waste containing this compound, including residual amounts in original containers, contaminated weighing paper, and gloves, in a designated hazardous waste container.[2]

  • The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.[2]

  • Ensure the container is kept tightly closed when not in use.[1][2]

2. Waste Collection (Liquid Waste)

  • Solutions from peptide synthesis containing this compound, such as those from deprotection steps (e.g., with piperidine in DMF), are considered hazardous waste.[3][4]

  • Collect all liquid waste in a dedicated, sealed, and properly labeled waste container.[3]

  • Do not mix incompatible waste streams.[3]

3. Labeling

  • The hazardous waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound".[2]

    • For liquid waste, list all chemical constituents (e.g., "this compound, Piperidine, DMF").[3]

    • The primary hazards (e.g., "Irritant").[2]

    • The date when the waste was first added to the container.[2]

4. Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[2][3]

  • This area should be well-ventilated, secure, and separate from incompatible materials such as strong oxidizing agents.[1][2]

5. Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1][2]

Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate the general workflow for handling and disposing of this compound in a laboratory setting.

G cluster_handling Handling and Use cluster_waste_generation Waste Generation cluster_disposal Disposal Protocol A Weigh this compound (in fume hood, with PPE) B Use in Peptide Synthesis A->B C Contaminated Solids (e.g., weigh paper, gloves, empty container) B->C D Liquid Waste from Synthesis (e.g., deprotection solutions) B->D E Collect in Labeled Hazardous Waste Container (Solid) C->E F Collect in Labeled Hazardous Waste Container (Liquid) D->F G Store in Designated Waste Accumulation Area E->G F->G H Arrange for Pickup by EHS/Licensed Contractor G->H G start Start: Have this compound waste to dispose of? is_solid Is the waste solid? start->is_solid collect_solid Collect in a designated, compatible, and labeled solid hazardous waste container. is_solid->collect_solid Yes collect_liquid Collect in a designated, compatible, and labeled liquid hazardous waste container. is_solid->collect_liquid No (Liquid) store Store the sealed container in a designated hazardous waste accumulation area. collect_solid->store collect_liquid->store contact_ehs Contact EHS or a licensed contractor for disposal. store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Logistical Information for Handling Fmoc-D-HoPhe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents like Fmoc-D-HoPhe-OH (Fmoc-D-homophenylalanine) is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this amino acid derivative in the laboratory.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended, based on guidelines for similar Fmoc-protected amino acids.[1][2][3]

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield used in combination with goggles.[1][2][4]Protects against splashes of solvents and airborne particles of the solid compound.
Skin Protection Chemical-resistant gloves (nitrile or neoprene recommended).[2][5][6] A standard laboratory coat is required.[2]Prevents direct skin contact with the chemical, which may cause irritation.[1]
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1][2]

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a structured workflow is essential for the safe handling of this compound, from initial preparation to the final cleanup.

A. Preparation and Engineering Controls:

  • Work Area: All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Emergency Equipment: Ensure that a calibrated emergency eye wash station and safety shower are readily accessible.[3]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid and dissolved organic compounds.

B. Handling the Compound:

  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Avoid Dust Formation: When weighing and transferring the solid material, use appropriate tools like spatulas to minimize the generation of dust.[1][2]

  • Dissolving the Compound: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Common solvents for Fmoc-amino acids in peptide synthesis include dimethylformamide (DMF) and dichloromethane (DCM).[7][8][9]

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and exposure.[1]

C. Post-Handling:

  • Decontamination: Thoroughly clean the work area to remove any residual chemical contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

  • PPE Removal: Properly remove and dispose of contaminated PPE.[3]

prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_emergency Locate Emergency Equipment handle_weigh Weigh Solid in Hood prep_emergency->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Synthesis/Reaction handle_dissolve->handle_reaction post_clean Clean Work Area handle_reaction->post_clean post_ppe Dispose of Contaminated PPE post_clean->post_ppe post_waste Segregate & Label Waste post_ppe->post_waste post_wash Wash Hands Thoroughly post_waste->post_wash

Caption: A logical workflow for the safe handling of this compound.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation and Collection:

  • Solid Waste:

    • Unused Compound: The original container with unused this compound should be disposed of as hazardous chemical waste.[10]

    • Contaminated Consumables: Items such as gloves, weighing paper, and pipette tips that have come into contact with the solid compound are considered contaminated solid waste. These should be collected in a dedicated, clearly labeled hazardous waste container.[10][11]

  • Liquid Waste:

    • Fmoc-Deprotection Waste: The waste generated from the removal of the Fmoc protecting group, typically containing piperidine in DMF, is a hazardous waste stream and must be collected in a separate, labeled container.[11]

    • Reaction Mixtures and Solvents: All solutions containing this compound, as well as solvents used for washing glassware, must be collected as hazardous liquid waste. Do not discharge any of this material into the sewer system.[10]

B. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[10][11]

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected by the institution's Environmental Health & Safety (EHS) department.[10]

C. Final Disposal:

  • The final disposal of all this compound waste must be conducted through your institution's licensed hazardous waste management program.[11] This typically involves incineration at a chemical destruction facility.[10]

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.